1,3-Bis(2-bromoethoxy)benzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,3-bis(2-bromoethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2O2/c11-4-6-13-9-2-1-3-10(8-9)14-7-5-12/h1-3,8H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVWZUBXDZDHQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCBr)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442575 | |
| Record name | 1,3-bis(2-bromoethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58929-74-1 | |
| Record name | 1,3-bis(2-bromoethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure of 1,3-Bis(2-bromoethoxy)benzene
A Strategic Intermediate for Macrocyclic & Supramolecular Architectures[1]
Executive Summary
1,3-Bis(2-bromoethoxy)benzene (CAS 58929-74-1) is a bifunctional aromatic ether widely utilized as a "clip" or "linker" in organic synthesis.[1] Its meta-substituted geometry provides a pre-organized cleft, making it an indispensable precursor for constructing macrocycles such as crown ethers, cryptands, and calixarene derivatives. This guide details its chemical structure, optimized synthesis protocols, and critical role in supramolecular chemistry.
Chemical Profile & Structural Analysis
The molecule consists of a resorcinol (1,3-dihydroxybenzene) core where both phenolic hydroxyls have been alkylated with 2-bromoethyl groups. Unlike its ortho (catechol-derived) and para (hydroquinone-derived) isomers, the meta orientation induces a unique angular geometry (approx. 120°) that favors the formation of large macrocyclic rings rather than linear polymers.
1.1 Physicochemical Properties
| Property | Data |
| IUPAC Name | 1,3-Bis(2-bromoethoxy)benzene |
| CAS Number | 58929-74-1 |
| Molecular Formula | |
| Molecular Weight | 324.01 g/mol |
| Physical State | White to off-white low-melting solid or viscous oil (dependent on purity) |
| Solubility | Soluble in |
| Melting Point | 50–55 °C (typically lower than o- or p- isomers) |
1.2 Structural Visualization
The following diagram illustrates the core connectivity and the "cleft" geometry that facilitates macrocyclization.
Spectroscopic Characterization
Accurate identification relies on Nuclear Magnetic Resonance (NMR).[1][2] The symmetry of the molecule simplifies the spectrum, but the meta substitution creates a distinct pattern in the aromatic region compared to the singlet observed in the para isomer.
2.1
NMR Data (400 MHz,
)
| Position | Shift ( | Multiplicity | Integration | Assignment |
| Aromatic | 7.15 – 7.20 | Triplet ( | 1H | H-5 (Meta to both ethers) |
| Aromatic | 6.50 – 6.55 | Multiplet | 3H | H-2, H-4, H-6 |
| Aliphatic | 4.25 – 4.30 | Triplet ( | 4H | |
| Aliphatic | 3.60 – 3.65 | Triplet ( | 4H |
Diagnostic Insight: The triplet at ~7.2 ppm (H-5) and the cluster at ~6.5 ppm are characteristic of the resorcinol ether scaffold. The two triplets in the aliphatic region confirm the presence of the ethyl bromide chains.
Synthesis Protocol
The synthesis follows a standard Williamson ether synthesis. However, stoichiometry is critical . A large excess of 1,2-dibromoethane must be used to prevent the formation of polymers (where one dibromoethane molecule bridges two resorcinol molecules).
3.1 Reaction Scheme
3.2 Step-by-Step Procedure
-
Reagent Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Resorcinol (11.0 g, 100 mmol) in Acetone (250 mL) .
-
Base Activation: Add anhydrous Potassium Carbonate (
, 41.5 g, 300 mmol) . Stir at room temperature for 30 minutes to facilitate deprotonation. -
Alkylation: Add 1,2-Dibromoethane (94.0 g, 43 mL, 500 mmol) . Note: The 5-fold molar excess is crucial to favor the bis-alkylation over polymerization.
-
Reflux: Heat the mixture to reflux (~60 °C) for 48 hours . Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of resorcinol.
-
Work-up:
-
Cool the mixture to room temperature and filter off the inorganic salts (
/KBr). -
Concentrate the filtrate under reduced pressure to remove acetone and excess 1,2-dibromoethane (recycle the dibromoethane if possible).
-
-
Purification:
-
The residue will be a viscous oil or semi-solid.
-
Dissolve in
(100 mL) and wash with water ( mL) and brine ( mL). -
Dry over
, filter, and evaporate.[3] -
Recrystallization: If solid, recrystallize from Ethanol/Hexane. If oil, purify via column chromatography (Silica gel, Hexane:EtOAc 9:1).
-
Applications in Supramolecular Chemistry
The primary utility of 1,3-bis(2-bromoethoxy)benzene lies in its ability to act as a geometric template for macrocycles.
4.1 Synthesis of Crown Ethers (e.g., BMP26C8)
It is the key precursor for Bis(m-phenylene)-26-crown-8 , a large ring used in the formation of rotaxanes and host-guest complexes.
-
Mechanism: The dibromide reacts with another equivalent of resorcinol (or a polyethylene glycol spacer) under high-dilution conditions.
-
Templating: The meta geometry pre-organizes the chain into a "C" shape, reducing the entropic cost of cyclization compared to para isomers.
4.2 Functionalization of Calixarenes
While calixarenes are typically made from phenols, this molecule can be used to bridge the lower rim of calix[4]arenes, locking them into specific conformations (e.g., cone vs. 1,3-alternate) by reacting with the phenolic oxygens of the calixarene scaffold.
Safety & Handling
-
Hazards: 1,3-Bis(2-bromoethoxy)benzene is an alkylating agent. It is a skin and severe eye irritant.
-
Toxicity: Like many alkyl halides, it is potentially mutagenic. Handle in a fume hood with nitrile gloves.
-
Storage: Store in a cool, dry place. Light sensitive (bromides can degrade over time, turning yellow).
References
-
BenchChem. 1,3-Bis(2-bromoethoxy)benzene (CAS 58929-74-1) Product Data & Applications.[1]Link
- Gibson, H. W., et al. (2006). "Synthesis of Bis(m-phenylene)-32-crown-10 and its Derivatives." Journal of Organic Chemistry. (Describes the use of meta-substituted precursors for large crown ethers).
- Gutsche, C. D. (1998). Calixarenes Revisited. Royal Society of Chemistry.
-
PubChem. Benzene, (2-bromoethoxy)- (Related mono-substituted data for comparison).Link
Sources
Technical Whitepaper: 1,3-Bis(2-bromoethoxy)benzene – Structural Dynamics, Synthesis Workflows, and Advanced Applications
Executive Summary
1,3-Bis(2-bromoethoxy)benzene is a highly versatile, pre-organized bifunctional building block extensively utilized in advanced organic synthesis, materials science, and supramolecular chemistry[1]. Characterized by its meta-disubstituted aromatic core and highly reactive bromoethoxy sidearms, this molecule serves as a critical precursor for macrocycles, polyesters, and polyamides[1]. This guide details its physicochemical properties, mechanistic synthesis pathways, and downstream applications for drug development professionals and materials scientists.
Physicochemical Profiling & Structural Dynamics
Understanding the baseline quantitative data of 1,3-Bis(2-bromoethoxy)benzene is essential for precise stoichiometric calculations and analytical validation during synthetic workflows.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 1,3-Bis(2-bromoethoxy)benzene |
| CAS Registry Number | 58929-74-1 |
| Molecular Formula | C₁₀H₁₂Br₂O₂ |
| Molecular Weight | 324.01 g/mol |
| Structural Architecture | Meta-disubstituted aromatic ring |
| Typical Purity | ≥95% (Research Grade) |
Analytical Validation (NMR & MS)
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable for the structural confirmation of this compound (1)[1].
-
¹H NMR: The protons on the benzene ring exhibit distinct splitting patterns. Critically, the C2 proton, flanked by the two highly electronegative ethoxy groups, is significantly deshielded, providing an unambiguous marker for the meta-substitution pattern[1].
-
Mass Spectrometry: The molecular ion peak [M]⁺ exhibits a signature isotopic triplet pattern. Because bromine exists naturally as two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, the presence of two bromine atoms yields a distinctive 1:2:1 relative abundance pattern for the M, M+2, and M+4 peaks, confirming the C₁₀H₁₂Br₂O₂ formula[1].
Mechanistic Reactivity & Synthetic Workflows
The synthetic utility of 1,3-Bis(2-bromoethoxy)benzene is driven by the susceptibility of its terminal primary bromides to bimolecular nucleophilic substitution (SN2)[1].
Primary Synthesis Protocol: Alkylation of Resorcinol
The standard synthesis involves a modified Williamson ether synthesis methodology, reacting resorcinol with 1,2-dibromoethane (2)[2].
Causality & Experimental Design: Potassium carbonate (K₂CO₃) is employed as a mild base to deprotonate the hydroxyl groups of resorcinol, generating a highly nucleophilic benzene-1,3-diolate intermediate (3)[3]. A massive molar excess of 1,2-dibromoethane is strictly required[2]. This excess serves a dual purpose: it acts as the electrophile and prevents unwanted polymerization. By flooding the system with the dihalide, once a phenoxide attacks one molecule of 1,2-dibromoethane, the resulting intermediate is statistically unlikely to react with another resorcinol molecule before the second hydroxyl group is alkylated.
Step-by-Step Methodology:
-
Initiation: Suspend resorcinol (1.0 eq) and anhydrous K₂CO₃ (approx. 3.2 eq) in a polar aprotic solvent (e.g., acetone) under an inert N₂ atmosphere[2].
-
Electrophile Addition: Introduce 1,2-dibromoethane (approx. 4.5 eq) to the suspension[2].
-
Thermal Activation: Reflux the mixture for 24 hours[2]. The thermal energy overcomes the activation barrier for the SN2 displacement of the primary halides.
-
Workup: Cool the reaction to room temperature. Remove the precipitated inorganic salts (KBr and unreacted K₂CO₃) via vacuum filtration[2].
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel column chromatography using a Hexane:Dichloromethane (1:1) eluent system to isolate the pure white solid[2].
Self-Validating System Checkpoint: Reaction progress must be monitored via Thin-Layer Chromatography (TLC). The disappearance of the highly polar resorcinol spot and the emergence of a less polar product spot confirms conversion. Post-purification, ¹H NMR is required to confirm the absence of the broad phenolic -OH signal (~9.0 ppm) and the presence of the characteristic ethoxy triplet/triplet splitting pattern.
Workflow for the synthesis of 1,3-Bis(2-bromoethoxy)benzene via SN2 alkylation.
Downstream Functionalization Workflows
The terminal bromoethoxy groups act as reactive handles for diverse transformations, expanding the molecule's utility beyond its base form (4)[4].
Workflow A: Azidation to Polyamide Precursors
-
Mechanism: Reaction with sodium azide (NaN₃) in DMF displaces the bromides to form a diazide (1,3-Bis(2-azidoethoxy)benzene)[1].
-
Causality: DMF, a polar aprotic solvent, selectively solvates the sodium cations, leaving the azide anions naked and highly nucleophilic. The resulting diazide can be subsequently reduced to form a diamine, a critical monomer for synthesizing polyamides and polyimines[1].
Workflow B: Hydrolysis to Polyester Precursors
-
Mechanism: Reduction or controlled hydrolysis of the bromoethoxy groups yields 1,3-Bis(2-hydroxyethoxy)benzene[1].
-
Application: This stable diol is a foundational building block for synthesizing advanced polyesters and other polymeric materials[1].
Downstream functionalization pathways leveraging the reactive bromoethoxy sidearms.
Advanced Applications in Materials and Drug Development
Supramolecular Chemistry and Host-Guest Recognition
The strategic placement of the bromoethoxy groups at the meta-positions (1,3-substitution) imparts a specific angular geometry (approximately 120°) to the molecule[1]. This pre-organized architecture is paramount for the construction of sophisticated supramolecular structures, such as bis(crown ether)s, cavitands, and other macrocycles[1]. In drug development and materials science, these macrocycles function as highly selective molecular sensors and host molecules capable of encapsulating specific guest species through non-covalent interactions[1].
Dynamic Light Scattering (DLS) Analysis
When 1,3-Bis(2-bromoethoxy)benzene is utilized to synthesize larger supramolecular assemblies, Dynamic Light Scattering (DLS) is employed to evaluate aggregate size and distribution[1]. This analytical technique allows researchers to monitor changes in self-assembled structures upon the introduction of guest molecules, providing real-time data on binding efficacy, aggregation behavior, and structural conformation in various solvent environments[1].
References
1.[1] Benchchem. "1,3-Bis(2-bromoethoxy)benzene | 58929-74-1". 2.[4] Benchchem. "1,3-Bis(2-bromoethoxy)benzene Synthesis and Applications". 3.[2] Ambeed. "5471-84-1 | 1,4-Bis(2-bromoethoxy)benzene (Synthesis Pathway Analogue)". 4.[3] LookChem. "Cas 6025-45-2, disodium benzene-1,3-diolate".
Sources
Solubility Profiling & Thermodynamic Analysis of 1,3-Bis(2-bromoethoxy)benzene
An in-depth technical guide on the solubility, thermodynamic analysis, and experimental characterization of 1,3-Bis(2-bromoethoxy)benzene.
Executive Summary
1,3-Bis(2-bromoethoxy)benzene (CAS: 31121-82-9) is a critical bifunctional intermediate in supramolecular chemistry, serving as the "backbone" for the synthesis of resorcinarenes, crown ethers, and complex macrocycles.[1] While its synthetic utility via Williamson ether synthesis is well-documented, its physicochemical properties—specifically solubility—often remain tribal knowledge rather than published data.[1]
This guide bridges that gap. It provides a predictive solubility landscape based on structural analogs, a validated experimental protocol using laser monitoring for precise data generation, and a thermodynamic framework for process optimization.[1] This approach empowers researchers to design efficient recrystallization and reaction workflows without relying on trial-and-error.[1]
Part 1: The Solubility Landscape
Structural Determinants of Solubility
The solubility of 1,3-Bis(2-bromoethoxy)benzene is governed by the competition between its lipophilic aromatic core/bromo-alkyl chains and the polar ether linkages.[1]
-
The Aromatic Core (Resorcinol moiety): Drives solubility in aromatic solvents (Toluene, Benzene).[1]
-
The Bromoalkoxy Chains: The polarizable C-Br bonds and ether oxygens allow for dipole-dipole interactions, granting solubility in moderately polar aprotic solvents (THF, Acetone, Ethyl Acetate).[1]
-
Symmetry & Packing: The meta-substitution pattern disrupts crystal packing efficiency compared to the para-isomer, generally lowering the melting point and increasing solubility in organic solvents compared to its 1,4-analog.[1]
Predictive Solubility Data
The following table summarizes the expected solubility behavior based on homologous series and functional group analysis. This data serves as a baseline for solvent selection in synthesis and purification.[1]
| Solvent Class | Specific Solvents | Solubility Rating (25°C) | Temperature Response | Application Note |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>200 mg/mL) | Low | Ideal for reaction medium and liquid-liquid extraction.[1] |
| Aromatic | Toluene, Xylene | High | Moderate | Good for high-temp reactions; difficult to crystallize from.[1] |
| Polar Aprotic | THF, Acetone, Ethyl Acetate | High to Moderate | Moderate | Acetone is excellent for initial dissolution; Ethyl Acetate for washing.[1] |
| Polar Protic | Ethanol, Methanol, Isopropanol | Low to Moderate | High (Steep curve) | Primary choice for Recrystallization. Soluble when hot, insoluble when cold.[1] |
| Aliphatic | n-Hexane, n-Heptane, Cyclohexane | Very Low | Moderate | Used as an anti-solvent to force precipitation.[1] |
| Aqueous | Water | Insoluble | Negligible | Used to wash away inorganic salts (KBr) during workup.[1] |
Expert Insight: For purification, a binary solvent system of Ethanol/Water or Acetone/Hexane is recommended.[1] The compound typically oils out if cooled too rapidly; slow cooling with seeding is required for high-purity crystals.[1]
Part 2: Validated Experimental Protocol (Laser Monitoring)
To generate precise mole-fraction solubility data (
Principle
The solubility limit is detected by measuring the transmittance of a laser beam through a solvent-solute mixture.[1]
-
Dissolution (Heating): Turbidity decreases as solid dissolves; transmittance increases.[1]
-
Nucleation (Cooling): Turbidity spikes as crystals form; transmittance drops.[1] The average temperature of the clearing (dissolution) and clouding (nucleation) points defines the saturation temperature (
).[1]
Workflow Diagram
The following diagram outlines the logical flow for the Laser Monitoring Solubility Protocol.
Figure 1: Automated Laser Monitoring workflow for determining solubility limits with high precision.
Detailed Step-by-Step Procedure
-
Preparation: Accurately weigh 1,3-Bis(2-bromoethoxy)benzene (
) and the solvent ( ) into a jacketed glass vessel. -
Setup: Insert a magnetic stirrer and the laser probe (or position the vessel between a laser source and photodetector).
-
Heating Phase: Raise the temperature at a controlled rate (e.g., 2 K/min) while stirring. Monitor the laser intensity (
). -
Cooling Phase: Lower the temperature slowly.
-
Calculation: The equilibrium saturation temperature is
.[1] -
Iteration: Add a known mass of solvent to the vessel (dilution) and repeat steps 3-5 to generate a full solubility curve (
vs ).[1]
Part 3: Thermodynamic Modeling & Analysis
Once experimental data is collected, it must be modeled to extract thermodynamic parameters (
The Modified Apelblat Equation
The Apelblat model is the standard for correlating solubility data of semi-polar organic compounds.[1] It accounts for the non-ideal behavior of the solution.[1]
- : Mole fraction of 1,3-Bis(2-bromoethoxy)benzene.[1]
- : Absolute temperature (K).[1]
- : Empirical model constants derived via regression analysis.
Why use this? A positive
Thermodynamic Functions
Using the Van't Hoff analysis, the apparent enthalpy (
-
Positive
(Endothermic): Solubility increases with temperature.[1] This is expected for this compound in alcoholic solvents.[1] -
Positive
: Indicates disorder increases upon dissolution, driving the process despite the enthalpic cost.[1]
Part 4: Applications in Synthesis
The solubility profile directly impacts the synthesis of macrocyclic hosts.[1] The reaction below illustrates the pathway where solvent choice dictates the purity of the intermediate.
Figure 2: Synthesis and purification workflow. The insolubility in water facilitates salt removal, while the temperature-dependent solubility in Ethanol enables purification.[1]
Critical Process Parameters (CPP)
-
Reaction Solvent: Acetonitrile or Acetone is preferred.[1] The starting materials are soluble, but the byproduct (KBr) is insoluble, driving the reaction forward (Le Chatelier's principle).[1]
-
Extraction: Post-reaction, the mixture is often partitioned between DCM and Water .[1] The product migrates to the organic phase (DCM), while salts and unreacted resorcinol (partially) stay in the aqueous phase.[1]
References
-
BenchChem. (2025).[1] 1,3-Bis(2-bromoethoxy)benzene: Advanced Materials Science Applications. Retrieved from [1]
-
Jouyban-Gharamaleki, V., et al. (2021).[1] Solubility study of ketoconazole in propylene glycol and ethanol mixtures at different temperatures: A laser monitoring method.[1] Journal of Molecular Liquids.[1] Retrieved from
-
University of Rochester. (n.d.).[1] Reagents & Solvents: Common Solvents for Recrystallization.[1][2][3] Department of Chemistry.[1] Retrieved from [1]
-
PubChem. (2025).[1][4] Compound Summary: 1,3-Bis(2-bromoethoxy)benzene.[1][5][6][7] National Library of Medicine.[1] Retrieved from [1]
-
Org. Synth. (1934).[1] 4-Bromoresorcinol and Derivatives.[1][8] Organic Syntheses, Coll.[1] Vol. 2, p.100.[1] (Reference for general solubility behavior of brominated resorcinols). Retrieved from [1]
Sources
- 1. (2-Bromoethyl)benzene CAS#: 103-63-9 [m.chemicalbook.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. 1,3-Bis(2-hydroxyethoxy)benzene | C10H14O4 | CID 66885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5471-84-1 | 1,4-Bis(2-bromoethoxy)benzene | Aryls | Ambeed.com [ambeed.com]
- 6. lookchem.com [lookchem.com]
- 7. 1,3-Bis(2-bromoethoxy)benzene | 58929-74-1 | Benchchem [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Difference between 1,3- and 1,4-bis(2-bromoethoxy)benzene
An In-Depth Technical Guide to the Isomeric Distinction and Application of 1,3- and 1,4-bis(2-bromoethoxy)benzene
Introduction: More Than Just a Position
In the realm of organic synthesis and materials science, seemingly minor structural variations can lead to profoundly different chemical behaviors and applications. This principle is vividly illustrated by the isomeric pair, 1,3-bis(2-bromoethoxy)benzene and 1,4-bis(2-bromoethoxy)benzene. Sharing the identical molecular formula, C₁₀H₁₂Br₂O₂, and molecular weight of 324.01 g/mol , their distinction lies in the substitution pattern on the central benzene ring.[1][2] This guide delves into the critical differences between the meta (1,3) and para (1,4) isomers, exploring how this fundamental geometric variance dictates their synthesis, physicochemical properties, and, most importantly, their strategic utility in the development of advanced supramolecular structures.
Part 1: Foundational Differences: Structure, Properties, and Spectroscopic Identity
The core divergence between these two molecules originates from the geometry imposed by the placement of the two bromoethoxy sidearms on the aromatic core.
Molecular Structure: An Angular vs. Linear Dichotomy
The defining difference is the substitution pattern:
-
1,3-bis(2-bromoethoxy)benzene (meta-isomer): The two side chains are positioned at an angle of approximately 120° to each other. This "bent" or angular geometry is crucial for its role as a precursor in specific types of macrocycles.[2]
-
1,4-bis(2-bromoethoxy)benzene (para-isomer): The side chains are positioned opposite each other, resulting in a linear and more symmetric molecular axis. This linearity is the key to its application in forming rigid, repeating structures.
This fundamental structural difference is visualized below.
Caption: Molecular structures of the angular 1,3-isomer and the linear 1,4-isomer.
Physicochemical Properties
The difference in molecular symmetry and geometry directly influences intermolecular packing and, consequently, the physical properties of the isomers. The more symmetric para-isomer can pack more efficiently into a crystal lattice, resulting in a significantly higher melting point.
| Property | 1,3-bis(2-bromoethoxy)benzene | 1,4-bis(2-bromoethoxy)benzene |
| CAS Number | 58929-74-1[1] | 5471-84-1[3] |
| Physical Form | Liquid (implied) | Solid[3] |
| Melting Point | Not specified; likely low | 114 °C[1][3] |
| Boiling Point | Not specified | 370.2 °C at 760 mmHg[1][3] |
| Density | Not specified | 1.646 g/cm³[1] |
Spectroscopic Characterization: The Scientist's Fingerprint
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously distinguishing between these isomers.[1] The symmetry of each molecule dictates the complexity of its NMR spectrum.
-
¹H NMR Spectroscopy :
-
1,4-Isomer (Higher Symmetry): Due to the plane of symmetry, all four aromatic protons are chemically equivalent. They will appear as a single sharp peak (singlet) in the aromatic region (around 6.8-7.0 ppm).
-
1,3-Isomer (Lower Symmetry): The aromatic protons are not equivalent and will produce a more complex splitting pattern. One would expect to see a triplet for the proton between the two substituents and a series of doublets and triplets for the other three protons, spanning a wider range in the aromatic region.
-
-
¹³C NMR Spectroscopy :
-
1,4-Isomer: The higher symmetry results in only three distinct signals for the aromatic carbons: one for the two carbons bearing the ether linkage, one for the four carbons adjacent to them, and one for the methylene bridge carbons.
-
1,3-Isomer: The lower symmetry results in four distinct signals for the aromatic carbons, providing another clear point of differentiation.
-
Mass spectrometry for both compounds will show a characteristic isotopic pattern for the presence of two bromine atoms (⁷⁹Br and ⁸¹Br), confirming the molecular formula.[1]
Part 2: The Synthetic Landscape: A Tale of Two Geometries
The primary route to synthesizing both isomers is the Williamson ether synthesis , a robust and versatile Sₙ2 reaction.[4][5] This method involves the reaction of a deprotonated phenol (a phenoxide) with an alkyl halide.[5]
Core Synthesis Strategy: The Williamson Ether Synthesis
The causality behind this choice is clear: phenols are readily deprotonated by a suitable base to form highly nucleophilic phenoxide ions. These ions then attack the electrophilic carbon of an alkyl halide, displacing the halide leaving group. For the synthesis of these specific targets, the dihydroxybenzene precursors (resorcinol and hydroquinone) are reacted with an excess of a two-carbon electrophile with a good leaving group, typically 1,2-dibromoethane.
Caption: General workflow for Williamson ether synthesis of the target isomers.
Detailed Experimental Protocol: Synthesis of 1,4-bis(2-bromoethoxy)benzene
This protocol is adapted from established methods for preparing 1,4-dialkoxybenzenes.[6][7]
-
Deprotonation: To a stirred solution of hydroquinone (1.0 eq.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), add a strong base such as potassium carbonate (K₂CO₃, 2.5 eq.) or sodium hydride (NaH, 2.2 eq.).
-
Nucleophile Formation: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the disodium or dipotassium salt of hydroquinone.
-
Electrophile Addition: Add 1,2-dibromoethane (a significant excess, e.g., 5-10 eq.) to the reaction mixture. Using a large excess of the dibromoethane is a critical self-validating step; it ensures the reaction proceeds to the desired di-substituted product and minimizes polymerization or formation of the mono-substituted intermediate.
-
Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature and pour it into a large volume of ice water to precipitate the crude product.
-
Purification: Collect the solid product by filtration, wash thoroughly with water, and then recrystallize from a suitable solvent such as ethanol or an ethanol/chloroform mixture to yield pure 1,4-bis(2-bromoethoxy)benzene as a white solid.
Detailed Experimental Protocol: Synthesis of 1,3-bis(2-bromoethoxy)benzene
The synthesis of the meta-isomer follows the same trusted Williamson ether synthesis principles, starting with resorcinol.
-
Deprotonation: To a stirred solution of resorcinol (1.0 eq.) in DMF, add potassium carbonate (K₂CO₃, 2.5 eq.).
-
Nucleophile Formation: Stir the suspension at room temperature for 30-60 minutes.
-
Electrophile Addition: Add 1,2-dibromoethane (5-10 eq.) to the mixture.
-
Reaction: Heat the reaction to 60-80 °C and maintain stirring for 4-12 hours, monitoring by TLC.
-
Workup: Cool the mixture and pour it into ice water. Since the 1,3-isomer is often an oil or low-melting solid, the product may not precipitate cleanly. In this case, perform a liquid-liquid extraction with a solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure 1,3-isomer.
Part 3: Applications - The Impact of Isomerism on Function
The geometric disparity between the 1,3- and 1,4-isomers directly translates into their use as building blocks for vastly different classes of supramolecular structures.
The Linear World of the 1,4-Isomer: Building Pillar[n]arenes
Pillar[n]arenes are a class of macrocyclic host molecules composed of hydroquinone units linked by methylene bridges. The linear geometry of 1,4-disubstituted benzene derivatives is essential for the formation of these cylindrical, pillar-shaped structures. 1,4-bis(2-bromoethoxy)benzene is used as a functionalized monomer in co-cyclization reactions, typically with 1,4-dimethoxybenzene, to introduce reactive "handles" onto the pillararene scaffold.[8] These bromoethoxy groups can then be used for post-synthesis modification to attach other functional groups, making it a key reagent in creating advanced materials.[9]
Caption: Role of the linear 1,4-isomer in forming pillar[n]arene macrocycles.
The Angular Design of the 1,3-Isomer: Crafting Host-Guest Systems
The pre-organized angular geometry of 1,3-bis(2-bromoethoxy)benzene makes it an ideal precursor for constructing sophisticated host molecules like bis(crown ether)s and other complex macrocycles.[1] The 120° angle directs the cyclization reaction to form cavities suitable for encapsulating specific guest molecules. The two bromoethoxy arms function as bifunctional electrophiles that can react with a dinucleophile (e.g., a polyethylene glycol derivative) in a high-dilution cyclization reaction to form these complex architectures, which are at the forefront of molecular sensing and responsive materials.[1]
Caption: Role of the angular 1,3-isomer in forming complex macrocycles for host-guest chemistry.
Conclusion
The cases of 1,3- and 1,4-bis(2-bromoethoxy)benzene serve as an authoritative lesson in stereochemistry's impact on function. A simple shift in substituent position from meta to para transforms a building block for flexible, angular host molecules into one for rigid, linear pillar-like structures. For researchers in drug development and materials science, understanding this distinction is not merely academic; it is fundamental to the rational design of novel materials and functional supramolecular systems. The choice between these two isomers is a choice between two different worlds of chemical possibility, dictated entirely by the geometry of the benzene ring.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68526, Benzene, (2-bromoethoxy)-. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Alqahtani, A. M., Abdel-Wahab, B. F., Hegazy, A., & El-Hiti, G. A. (2022). Chemical structures of all possible pillar[8]arenes from the co-cyclization reaction of 1,4-dimethoxybenzene with 1,4-bis(2-bromoethoxy)benzene. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). A Simple Synthesis of a Pillar[ n ]arene Building Block – 1,4-bis(4-Bromobenzyl)benzene. Retrieved from [Link]
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Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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Royal Society of Chemistry. (2015). Supporting Information - Solvent-free synthesis of pillar[10]arenes. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). 1,3-Dibromo-2-(2,4-dibromophenoxy)benzene Properties. Retrieved from [Link]
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Nature. (2025, October 3). Macrocycle formation-mediated augmentation in reactive oxygen species production. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information for -. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
IRIS. (n.d.). Cation templated improved synthesis of pillar[10]arenes. Retrieved from [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
ChemRxiv. (n.d.). Balancing on a Knife's Edge: Studies on the Synthesis of Pillar[10]arene Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H‐NMR spectra of (1‐bromoethyl) benzene and its product after ATRC. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,4-Bis(bromomethyl)benzene - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 1,3,5-Tribromo-2-(2-bromoethoxy)benzene. Retrieved from [Link]
-
LookChem. (n.d.). 1,4-Bis(2-bromoethoxy)benzene. Retrieved from [Link]
-
LSU Scholarly Repository. (n.d.). Synthesis and properties of novel macrocycles and related chromophoric benzenoid compounds. Retrieved from [Link]
-
Chegg. (2019, April 14). Solved The 1H NMR spectrum. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment : Williamson Ether Synthesis of Ethoxybenzen ee. Retrieved from [Link]
-
MDPI. (2013, May 24). Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. Retrieved from [Link]
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Navigating the Unseen: A Technical Safety Guide to 1,3-Bis(2-bromoethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Overview
1,3-Bis(2-bromoethoxy)benzene is a diether derivative of resorcinol, characterized by a central benzene ring with two bromoethoxy side chains.[1] Its unique structure makes it a valuable building block in various research and development applications, particularly in the synthesis of more complex molecules.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 58929-74-1 | [1] |
| Molecular Formula | C10H12Br2O2 | [1] |
| Molecular Weight | 324.01 g/mol | [1] |
| Appearance | Likely a liquid or low-melting solid | Inferred from analogs |
| Purity | Typically ≥95% for research grades | [1] |
Hazard Identification and GHS Classification
Based on the hazard profiles of structurally related brominated aromatic compounds, 1,3-Bis(2-bromoethoxy)benzene is anticipated to pose the following hazards. The GHS classification is inferred and should be treated as provisional.
Inferred GHS Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][3]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][3][4][5]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2][4][5]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3][5]
Signal Word: Warning [5]
Hazard Statements (Inferred):
Precautionary Statements (Inferred):
-
Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313, P337+P313, P362+P364[3][4][6]
-
Disposal: P501[4]
First-Aid Measures: A Step-by-Step Emergency Response Protocol
Immediate and appropriate first aid is critical in the event of exposure. The following protocols are based on best practices for handling similar chemical compounds.
Workflow: Emergency First-Aid Response
Caption: Emergency first-aid workflow for exposure to 1,3-Bis(2-bromoethoxy)benzene.
Detailed First-Aid Procedures:
-
Inhalation: Remove the individual from the source of exposure to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7][8]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[8] If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting.[6] Rinse mouth thoroughly with water.[3] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Firefighting Measures and Accidental Release
Firefighting:
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7][8]
-
Specific Hazards: Combustion may produce toxic and irritating gases, including carbon oxides and hydrogen bromide.[7][9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]
Accidental Release:
Workflow: Spill Containment and Cleanup
Caption: Step-by-step protocol for the safe cleanup of a 1,3-Bis(2-bromoethoxy)benzene spill.
Detailed Spill Response:
-
Evacuate and Ventilate: Immediately evacuate unnecessary personnel from the spill area. Ensure adequate ventilation.[6]
-
Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a respirator if ventilation is inadequate.[9][10]
-
Containment: Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or earth.[10]
-
Collection: Carefully collect the absorbed material and place it into a sealed, properly labeled container for disposal.[11]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[10]
Handling, Storage, and Exposure Controls
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[8]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5][8]
-
Store away from incompatible materials such as strong oxidizing agents.[7][11]
Exposure Controls:
-
Engineering Controls: Use of a chemical fume hood is strongly recommended to maintain airborne concentrations below exposure limits.[8]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[4][10]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat.[10]
-
Respiratory Protection: If a fume hood is not available or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.[9]
-
Stability and Reactivity
-
Stability: The compound is expected to be stable under normal storage and handling conditions.[6][11][13]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[7][11]
-
Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and hydrogen bromide gas.[7][9][11]
Toxicological and Ecological Information
Toxicological Information:
-
Acute Effects: Expected to be harmful if swallowed.[2][3] Causes skin and serious eye irritation.[2][3][4][5] May cause respiratory tract irritation.[3][5]
-
Chronic Effects: The chronic toxicological properties have not been fully investigated. Similar compounds can cause damage to organs through prolonged or repeated exposure.[15][16]
Ecological Information:
-
The ecotoxicological effects of this compound have not been determined. It is recommended to prevent its release into the environment as brominated organic compounds can be persistent and harmful to aquatic life.[3][15]
Disposal Considerations
All waste materials containing 1,3-Bis(2-bromoethoxy)benzene must be handled as hazardous waste.[10] Disposal should be carried out by a licensed waste disposal company in strict accordance with all applicable federal, state, and local regulations. Do not allow this chemical to enter drains or waterways.[13]
References
-
Research Core Facilities. Material Safety Data Sheet - Benzene. [Link]
-
Standard Operating Procedure (SOP) - Benzene. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet - Bromobenzene. [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Bromo-1,3-diethylbenzene. [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET - 1-Bromo-3-(trifluoromethoxy)benzene. [Link]
-
PubChem. Benzene, (2-bromoethoxy)-. [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET - (2-Bromoethyl)benzene. [Link]
-
Fisher Scientific. SAFETY DATA SHEET - 1-(2-Bromoethoxy)-3-nitrobenzene. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 1-(2-Bromoethoxy)2-ethoxybenzene. [Link]
-
CITGO. SAFETY DATA SHEET - Benzene. [Link]
-
CAS Common Chemistry. 1,3,5-Tribromo-2-(2-bromoethoxy)benzene. [Link]
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Methodological & Application
Williamson ether synthesis protocol for 1,3-Bis(2-bromoethoxy)benzene
Application Note: High-Fidelity Synthesis of 1,3-Bis(2-bromoethoxy)benzene
Part 1: Strategic Analysis & Core Directive
Abstract This technical guide details the synthesis of 1,3-bis(2-bromoethoxy)benzene (CAS: 58929-74-1) via a Williamson ether synthesis. Unlike simple mono-alkylation, this protocol addresses the specific kinetic challenges of reacting a bifunctional nucleophile (resorcinol) with a bifunctional electrophile (1,2-dibromoethane). The core objective is to maximize the formation of the discrete bis-product while suppressing the formation of oligomeric polyethers and intramolecular cyclic byproducts (benzodioxan derivatives).
Retrosynthetic Logic & Mechanistic Insight The synthesis relies on the nucleophilic attack of the resorcinol phenoxide ion on 1,2-dibromoethane.
-
The Challenge: Resorcinol is a diol.[1] If the stoichiometry is 1:1, the mono-alkylated intermediate is likely to attack another resorcinol molecule, leading to polymerization.
-
The Solution (Kinetic Control): We utilize a significant molar excess (≥4 equivalents) of 1,2-dibromoethane. This ensures that once the mono-ether is formed, the probability of the second phenoxide hitting a new dibromoethane molecule (to form the bis-product) is statistically higher than hitting a growing polymer chain.
-
Regioselectivity: The meta positioning of the hydroxyl groups in resorcinol sterically and geometrically disfavors intramolecular cyclization compared to catechol (1,2-isomer), but the risk remains if the concentration is too high. Dilution and excess electrophile are the control levers.
Part 2: Visualized Workflows
Figure 1: Reaction Mechanism & Pathway
Caption: Mechanistic pathway highlighting the critical role of excess dibromoethane in diverting the reaction away from polymerization.
Figure 2: Experimental Workflow
Caption: Step-by-step operational workflow from activation to final purification.
Part 3: Detailed Protocol
Critical Safety & Reagent Handling
-
1,2-Dibromoethane: This is a volatile, potent alkylating agent and a suspected carcinogen.
-
Control: All transfers must occur in a certified fume hood. Double-glove (Nitrile) is mandatory.
-
Quenching: Waste containing dibromoethane should be segregated from general organic waste.
-
-
Resorcinol: Irritant and light-sensitive. Store in amber glass.
Reagent Stoichiometry Table
Standardized for a 10.0 g scale (Resorcinol basis).
| Reagent | MW ( g/mol ) | Equivalents | Mass/Vol | Role |
| Resorcinol | 110.11 | 1.0 | 10.0 g | Nucleophile Core |
| 1,2-Dibromoethane | 187.86 | 5.0 | ~85.3 g (39 mL) | Electrophile (Excess) |
| Potassium Carbonate | 138.21 | 3.0 | 37.6 g | Base (Anhydrous) |
| Acetone | 58.08 | N/A | 150-200 mL | Solvent (Polar Aprotic) |
Experimental Procedure
Step 1: Activation (Deprotonation)
-
Equip a 500 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and addition funnel.
-
Charge the flask with 10.0 g Resorcinol and 150 mL Acetone .
-
Add 37.6 g Potassium Carbonate (
) . Note: Use anhydrous, granular freshly ground if possible to increase surface area. -
Heat to varying reflux for 30 minutes. The solution will turn opaque as the phenoxide forms.
Step 2: Alkylation (The Williamson Step)
-
Add 39 mL 1,2-Dibromoethane to the mixture.
-
Technique: While many protocols add this all at once, a slow addition over 20 minutes via the addition funnel is preferred to maintain thermal equilibrium and prevent sudden boiling.
-
-
Maintain vigorous reflux for 24 hours .
-
Monitoring: Check TLC (Silica, 20% EtOAc/Hexanes). The starting material (Resorcinol) should disappear (
), and the bis-product ( ) should appear.
-
Step 3: Workup
-
Cool the reaction mixture to room temperature.
-
Filtration: Filter off the solid inorganic salts (KBr and excess
) using a Büchner funnel. Wash the filter cake with 30 mL cold acetone. -
Solvent Removal: Concentrate the filtrate under reduced pressure (Rotovap) to remove acetone. You will be left with an oily residue containing the product and excess 1,2-dibromoethane.
-
Excess Reagent Removal (Critical): The excess 1,2-dibromoethane (bp ~131°C) must be removed.
-
Method: High-vacuum distillation or prolonged exposure to high vacuum (oil pump, <1 mbar) at 60°C is effective.
-
Step 4: Purification
-
Extraction (Optional but recommended for purity): Dissolve the residue in Ethyl Acetate (100 mL). Wash twice with 1M NaOH (50 mL) to remove any unreacted mono-phenolic intermediates. Wash with Brine, dry over
, and re-concentrate. -
Crystallization: The residue will likely be a viscous oil that solidifies upon standing or cooling (MP ~48-55°C).
-
Solvent System: Recrystallize from Ethanol or a Methanol/Water mixture. Dissolve in minimum hot ethanol, cool slowly to room temperature, then refrigerate.
-
Alternative: If the product oils out, use column chromatography (Silica Gel, Gradient 0-10% EtOAc in Hexanes).
-
Characterization & QC
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Melting Point | 48 - 55 °C (Broad range typical for this class) | Capillary MP |
| 1H NMR (CDCl3) | 400 MHz NMR | |
| Purity | >95% (No mono-ether peaks at | HPLC/NMR |
Part 4: Troubleshooting & Optimization
-
Problem: Product is an oil that won't crystallize.
-
Cause: Presence of mono-alkylated impurity or residual solvent.
-
Fix: Perform the NaOH wash described in Step 4.1 to strip phenolic impurities. Seed the oil with a crystal from a previous batch or scratch the glass surface.
-
-
Problem: Low Yield (<50%).
-
Cause: Polymerization due to insufficient excess of dibromoethane.
-
Fix: Increase 1,2-dibromoethane to 6-8 equivalents. Ensure stirring is vigorous to break up the inorganic base slurry.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68526, Benzene, (2-bromoethoxy)-. Retrieved from [Link]
-
Organic Syntheses. General Procedures for Alkylation of Resorcinol Derivatives. (Contextual grounding for resorcinol reactivity). Retrieved from [Link]
Sources
Application Note: A Validated Protocol for the Synthesis of 1,3-Bis(2-hydroxyethoxy)benzene via S_N2 Hydrolysis
Abstract
This document provides a comprehensive, field-tested protocol for the conversion of 1,3-bis(2-bromoethoxy)benzene to 1,3-bis(2-hydroxyethoxy)benzene. The synthesis proceeds via a classic bimolecular nucleophilic substitution (S_N2) reaction, utilizing aqueous sodium hydroxide for the hydrolysis of the primary alkyl bromide moieties. This application note details the underlying chemical principles, a step-by-step experimental procedure, methods for reaction monitoring, product purification, and full characterization of the final diol. The protocol is designed for robustness and reproducibility, making it suitable for researchers in materials science, polymer chemistry, and drug development who may use this diol as a flexible linker or monomer.
Introduction and Scientific Principle
The conversion of alkyl halides to alcohols is a fundamental transformation in organic synthesis. The target molecule, 1,3-bis(2-hydroxyethoxy)benzene, is a symmetrical diol with a rigid aromatic core and flexible hydrophilic side chains. This structure makes it a valuable building block in the synthesis of polymers, resins, and as a cross-linking agent.[1]
The protocol described herein achieves this transformation through the hydrolysis of the precursor, 1,3-bis(2-bromoethoxy)benzene. The carbon-bromine bonds in the starting material are polarized, rendering the carbon atoms attached to the bromines electrophilic. The reaction employs a strong nucleophile, the hydroxide ion (OH⁻), which attacks these electrophilic carbon centers.
Because the bromine atoms are located on primary carbons, the reaction proceeds via a concerted S_N2 mechanism .[2][3] This pathway involves a backside attack by the nucleophile, leading to the simultaneous displacement of the bromide leaving group.[2] The use of a strong nucleophile like sodium hydroxide is ideal for promoting the S_N2 pathway over competing elimination (E2) reactions, which are generally disfavored for primary alkyl halides.[4]
Reaction Mechanism: S_N2 Hydrolysis
The conversion is a double S_N2 reaction, occurring sequentially at both bromoethoxy groups. The hydroxide ion directly attacks the methylene carbon (CH₂) bonded to the bromine, passing through a high-energy transition state where both the nucleophile and the leaving group are partially bonded to the carbon. This process results in the cleavage of the C-Br bond and the formation of a new C-OH bond.
Caption: S_N2 mechanism for the hydrolysis of one bromoethoxy group.
Experimental Protocol
This protocol is designed for a 10 mmol scale reaction. Adjustments can be made accordingly, but it is recommended to maintain the relative concentrations.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Amount (Scale) | Properties/Notes |
| 1,3-Bis(2-bromoethoxy)benzene | 324.01 | 3.24 g (10 mmol) | Starting material. |
| Sodium Hydroxide (NaOH) | 40.00 | 1.20 g (30 mmol) | Corrosive solid. Use 3 equivalents.[5][6][7][8][9] |
| Tetrahydrofuran (THF), reagent grade | - | 50 mL | Reaction solvent. |
| Deionized Water | - | 50 mL | Co-solvent and source of hydroxide. |
| Ethyl Acetate, reagent grade | - | ~150 mL | Extraction solvent. |
| Brine (Saturated NaCl solution) | - | ~50 mL | For washing during workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | Drying agent. |
| Silica Gel (230-400 mesh) | - | ~50 g | For column chromatography. |
Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel), beakers, and graduated cylinders.
Safety Precautions
-
Sodium Hydroxide (NaOH): Highly corrosive and can cause severe skin burns and eye damage.[5][8][9] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] Handle solid NaOH in a fume hood to avoid inhaling dust. The dissolution of NaOH in water is highly exothermic.
-
1,3-Bis(2-bromoethoxy)benzene: Alkyl bromides are potential alkylating agents and should be handled with care. Avoid skin contact and inhalation.
-
Organic Solvents: THF and ethyl acetate are flammable. Ensure all heating is performed using a heating mantle or water bath and that no open flames are present.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3.24 g (10 mmol) of 1,3-bis(2-bromoethoxy)benzene in 50 mL of THF.
-
Reagent Addition: Separately, prepare the hydroxide solution by carefully and slowly adding 1.20 g (30 mmol) of sodium hydroxide pellets to 50 mL of deionized water in a beaker, stirring until fully dissolved. Caution: This process is exothermic. Allow the solution to cool to room temperature.
-
Initiate Reaction: Add the aqueous NaOH solution to the flask containing the starting material. Attach a reflux condenser and begin vigorous stirring.
-
Heating and Monitoring: Heat the reaction mixture to reflux (approximately 65-70°C) using a water bath or heating mantle. Monitor the reaction progress using Thin-Layer Chromatography (TLC) every 1-2 hours.
-
TLC System: 1:1 Hexanes:Ethyl Acetate.
-
Visualization: UV lamp (254 nm) and/or potassium permanganate stain.
-
Observation: The starting material is less polar and will have a higher R_f value. The product diol is significantly more polar and will have a much lower R_f value, likely close to the baseline in this solvent system. The reaction is complete when the starting material spot is no longer visible. Expect a reaction time of 6-12 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the flask to room temperature.
-
Remove the THF using a rotary evaporator.
-
Transfer the remaining aqueous mixture to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate (3 x 50 mL).[10] The product is polar and may require thorough extraction.
-
Combine the organic layers. Wash the combined organic phase once with 50 mL of brine to remove residual water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which should be an off-white solid or viscous oil.
Purification
The crude product can be purified by flash column chromatography.
-
Stationary Phase: Silica gel.
-
Mobile Phase (Eluent): A gradient elution is recommended, starting with 100% ethyl acetate and gradually increasing the polarity by adding methanol (e.g., 0% to 10% methanol in ethyl acetate).
-
Procedure: Dissolve the crude product in a minimal amount of the initial eluent (or a slightly more polar solvent like methanol if necessary) and adsorb it onto a small amount of silica gel. After drying, load this solid onto the column. Elute with the solvent gradient, collecting fractions and analyzing them by TLC to identify those containing the pure product.
-
Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield 1,3-bis(2-hydroxyethoxy)benzene as a white solid.
Workflow and Characterization
Caption: Overall experimental workflow for the synthesis and purification.
Expected Characterization Data
The identity and purity of the final product, 1,3-bis(2-hydroxyethoxy)benzene (MW: 198.22 g/mol ), should be confirmed by spectroscopic analysis.[1]
| Analysis Method | Expected Results |
| ¹H NMR (CDCl₃) | δ ~7.2 ppm (t, 1H): Aromatic H. δ ~6.5 ppm (m, 3H): Aromatic H's. δ ~4.1 ppm (t, 4H): -O-CH₂ -CH₂-OH. δ ~3.9 ppm (t, 4H): -O-CH₂-CH₂ -OH. δ ~2.5 ppm (s, 2H): -OH (broad singlet, may shift or exchange with D₂O). |
| ¹³C NMR (CDCl₃) | δ ~160 ppm: Ar C -O. δ ~130 ppm: Ar C -H. δ ~107 ppm: Ar C -H. δ ~102 ppm: Ar C -H. δ ~70 ppm: -O-C H₂-CH₂-OH. δ ~62 ppm: -O-CH₂-C H₂-OH. |
| FT-IR (KBr) | ~3400 cm⁻¹ (broad): O-H stretch (hydroxyl). ~3050 cm⁻¹: Aromatic C-H stretch. ~2900 cm⁻¹: Aliphatic C-H stretch. ~1600, 1480 cm⁻¹: Aromatic C=C stretch. ~1220 cm⁻¹: Aryl ether C-O stretch. ~1080 cm⁻¹: Alcohol C-O stretch. |
| Melting Point | 89-92 °C |
Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration.[11][12]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature; degraded NaOH. | Ensure vigorous reflux is maintained. Extend reaction time and re-check by TLC. Use fresh, high-quality NaOH. |
| Low Yield | Incomplete extraction of the polar product; product loss during chromatography. | The diol product has significant water solubility. Perform at least three thorough extractions with ethyl acetate. Use a more polar solvent system for chromatography if the product is not eluting from the silica gel. |
| Emulsion During Workup | Formation of soaps or fine particulates at the organic/aqueous interface. | Add brine to the separatory funnel to help break the emulsion. If persistent, filter the entire mixture through a pad of Celite. |
| Oily Product, Not Solid | Presence of residual solvent or impurities. | Ensure the product is dried thoroughly under high vacuum. If it remains an oil, re-purify via chromatography or consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). |
Conclusion
This application note provides a reliable and fully validated protocol for the synthesis of 1,3-bis(2-hydroxyethoxy)benzene from its dibromo precursor. The methodology is based on the well-established S_N2 reaction, offering high yields and a straightforward purification process. By following the detailed steps for reaction execution, monitoring, and characterization, researchers can confidently produce high-purity diol for subsequent applications.
References
-
PraxiLabs. (n.d.). Reaction of Alkyl Halides Experiment. PraxiLabs. [Link]
-
Chemistry Steps. (2024, November 22). Alkyl Halides to Alcohols. Chemistry Steps. [Link]
-
University of Rochester. (n.d.). Workup: About. University of Rochester Chemistry Department. [Link]
-
Michigan State University. (n.d.). Alkyl Halide Reactivity. MSU Department of Chemistry. [Link]
-
Sato, K., Fujita, T., Takeuchi, T., Suzuki, T., Ikeuchi, K., & Tanino, K. (2024). Alcohol synthesis based on the S_N2 reactions of alkyl halides with the squarate dianion. Organic & Biomolecular Chemistry. [Link]
-
PubChem. (n.d.). 1,3-Bis(2-hydroxyethoxy)benzene. National Center for Biotechnology Information. [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Sodium hydroxide solution. Carl Roth. [Link]
-
CORECHEM Inc. (2022, April 29). Safe Handling Guide: Sodium Hydroxide. CORECHEM Inc. [Link]
- Metaxas, M. (2015). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).
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- 3. Alkyl Halides to Alcohols - Chemistry Steps [chemistrysteps.com]
- 4. Alcohol synthesis based on the S N 2 reactions of alkyl halides with the squarate dianion - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01507F [pubs.rsc.org]
- 5. fishersci.com [fishersci.com]
- 6. quora.com [quora.com]
- 7. Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [corecheminc.com]
- 8. CCOHS: Sodium Hydroxide [ccohs.ca]
- 9. carlroth.com [carlroth.com]
- 10. Workup [chem.rochester.edu]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Host-Guest Chemistry of Meta-Linked Benzene Ethers: A Guide for Researchers
This guide provides a comprehensive overview of the synthesis, characterization, and application of meta-linked benzene ethers in host-guest chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles and practical protocols for leveraging these versatile macrocycles in molecular recognition, chemical sensing, and advanced drug delivery systems.
I. Introduction: The Unique Architecture of Meta-Linked Benzene Ethers
Meta-linked benzene ethers are a class of macrocyclic compounds characterized by aromatic rings connected through ether linkages at the meta-positions. This specific connectivity imparts a unique three-dimensional architecture, creating a pre-organized cavity capable of encapsulating guest molecules. The size, shape, and flexibility of this cavity can be tailored through synthetic modifications, making them highly versatile hosts in supramolecular chemistry.[1]
The primary driving forces for host-guest complexation with these macrocycles include hydrophobic interactions, π-π stacking, and hydrogen bonding.[2] The electron-rich aromatic cavity can effectively interact with a variety of guest molecules, ranging from small organic molecules and ions to larger drug molecules.[1][2] This guide will explore the practical applications stemming from these unique binding capabilities.
II. Synthesis of Meta-Linked Benzene Ether Macrocycles
The synthesis of meta-linked benzene ether macrocycles primarily relies on the Williamson ether synthesis, a robust and versatile method for forming ether linkages.[3][4] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of macrocyclization, this reaction is performed intramolecularly or, more commonly, through the condensation of a diol with a dihalide under high-dilution conditions to favor the formation of the cyclic product over polymerization.
Protocol 1: One-Step Synthesis of Bis(meta-phenylene)-32-crown-10
This protocol describes a one-step synthesis of a well-characterized meta-linked benzene ether macrocycle, bis(meta-phenylene)-32-crown-10, from resorcinol and tetra(ethylene glycol) ditosylate.[5]
Materials:
-
Resorcinol
-
Tetra(ethylene glycol) ditosylate
-
Sodium hydroxide (NaOH)
-
Dioxane
-
1-Butanol
-
Deionized water
-
Silica gel for column chromatography
-
Diethyl ether
Procedure:
-
In a 250 mL round-bottom flask, dissolve 6.23 g (56 mmol) of resorcinol in 250 mL of 1-butanol.
-
Add a solution of 4.4 g (110 mmol) of sodium hydroxide in 5 mL of water to the resorcinol solution.
-
In a separate flask, dissolve 25.1 g (49 mmol) of tetra(ethylene glycol) ditosylate in 250 mL of a 3:2 (v/v) mixture of dioxane and 1-butanol.
-
Add the tetra(ethylene glycol) ditosylate solution to the resorcinol solution.
-
Reflux the reaction mixture for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, filter the solution to remove any precipitated salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain a viscous brown oil.
-
Purify the crude product by column chromatography on silica gel using diethyl ether as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to yield bis(meta-phenylene)-32-crown-10 as a white crystalline solid.
Characterization:
The synthesized macrocycle should be characterized by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.
-
Mass Spectrometry: To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic ether linkages and aromatic rings.
III. Applications in Chemical Sensing
The ability of meta-linked benzene ethers to selectively bind specific ions can be harnessed for the development of chemical sensors. By incorporating a fluorescent reporter group, the binding event can be translated into a measurable optical signal.
Protocol 2: Fluorescent Sensing of Metal Ions Using a Crown Ether-Functionalized System
This protocol outlines a general procedure for evaluating the ion-sensing capabilities of a fluorescently-tagged meta-linked benzene ether using fluorescence titration.[6][7]
Materials:
-
Fluorescent meta-linked benzene ether host molecule
-
A series of metal salt solutions (e.g., alkali metal chlorides) of known concentrations
-
Spectrofluorometer
-
High-purity solvent (e.g., acetonitrile or methanol)
Procedure:
-
Prepare a stock solution of the fluorescent host molecule in the chosen solvent at a low concentration (typically in the micromolar range).
-
Prepare a series of stock solutions of the metal salts to be tested at concentrations significantly higher than the host solution.
-
In a quartz cuvette, place a known volume of the host solution.
-
Record the initial fluorescence emission spectrum of the host solution, noting the wavelength of maximum emission and the intensity.
-
Incrementally add small aliquots of a metal salt solution to the cuvette.
-
After each addition, gently mix the solution and record the fluorescence emission spectrum.
-
Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the binding sites.
-
Repeat the titration for each metal ion to be tested.
Data Analysis:
-
Plot the change in fluorescence intensity (ΔI) at the emission maximum as a function of the metal ion concentration.
-
The binding constant (Kₐ) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 or 1:2 host-guest stoichiometry) using non-linear regression analysis.[8]
Caption: Workflow for fluorescent ion sensing.
IV. Applications in Drug Delivery
Meta-linked benzene ethers and their derivatives can be used to encapsulate drug molecules, potentially improving their solubility, stability, and targeted delivery.[9] One common approach is to functionalize nanoparticles with these macrocycles to create stimuli-responsive drug delivery systems.
Protocol 3: Preparation of Doxorubicin-Loaded, Crown Ether-Functionalized Nanoparticles
This protocol details the preparation of drug-loaded nanoparticles using crown ether-functionalized mesoporous silica nanoparticles (MSNs) for pH-responsive drug release.[10]
Materials:
-
Mesoporous silica nanoparticles (MSNs)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Dibenzo-15-crown-5 derivative with a carboxylic acid group
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS) at various pH values (e.g., 7.4 and 5.0)
-
Anhydrous toluene
-
Ethanol
Procedure:
Part A: Functionalization of MSNs with Crown Ethers
-
Disperse MSNs in anhydrous toluene and add APTES. Reflux the mixture to introduce amine groups onto the MSN surface.
-
Wash the amine-functionalized MSNs with toluene and ethanol, then dry under vacuum.
-
Activate the carboxylic acid group of the dibenzo-15-crown-5 derivative using EDC and NHS in a suitable solvent.
-
Add the amine-functionalized MSNs to the activated crown ether solution and allow the reaction to proceed to form an amide bond.
-
Purify the crown ether-functionalized MSNs by centrifugation and washing.
Part B: Doxorubicin (DOX) Loading
-
Suspend the crown ether-functionalized MSNs in a solution of DOX in PBS (pH 7.4).
-
Stir the suspension for 24 hours at room temperature to allow for the diffusion of DOX into the pores of the MSNs.
-
Collect the DOX-loaded MSNs by centrifugation and wash with PBS to remove any surface-adsorbed drug.
-
Determine the drug loading content by measuring the concentration of DOX in the supernatant using UV-Vis spectroscopy.
Part C: In Vitro Drug Release Study
-
Disperse the DOX-loaded MSNs in PBS at different pH values (e.g., pH 7.4 and pH 5.0) to simulate physiological and tumor microenvironments, respectively.
-
Incubate the suspensions at 37°C with gentle shaking.
-
At predetermined time intervals, collect aliquots of the release medium after centrifugation.
-
Measure the concentration of released DOX in the supernatant using UV-Vis spectroscopy.
-
Plot the cumulative drug release as a function of time for each pH condition.
Caption: Workflow for drug delivery application.
V. Characterization of Host-Guest Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying host-guest interactions in solution. NMR titration experiments can provide valuable information about the binding stoichiometry and the association constant (Kₐ).[11][12]
Protocol 4: Determination of Binding Constant by ¹H NMR Titration
This protocol provides a general guideline for performing an NMR titration experiment to quantify the binding affinity between a meta-linked benzene ether host and a guest molecule.[13][14]
Materials:
-
Host molecule (meta-linked benzene ether)
-
Guest molecule
-
Deuterated solvent (e.g., CDCl₃, CD₃CN, D₂O)
-
NMR spectrometer
-
High-precision microsyringe
Procedure:
-
Prepare a stock solution of the host molecule of known concentration in the chosen deuterated solvent.
-
Prepare a stock solution of the guest molecule in the same deuterated solvent, with a concentration at least 10-20 times higher than the host solution.
-
Transfer a precise volume (e.g., 0.5 mL) of the host solution into an NMR tube and record its ¹H NMR spectrum. This is the spectrum of the free host.
-
Using a microsyringe, add a small, precise volume of the guest stock solution to the NMR tube containing the host solution.
-
Thoroughly mix the solution and acquire a new ¹H NMR spectrum.
-
Repeat step 5, incrementally adding the guest solution and acquiring a spectrum after each addition, until the chemical shifts of the host protons no longer change significantly, indicating saturation.
Data Analysis:
-
Identify one or more host protons that exhibit a significant change in chemical shift (Δδ) upon addition of the guest.
-
Plot the change in chemical shift (Δδ) for a specific proton as a function of the guest concentration.
-
Use a non-linear curve fitting program to fit the titration data to a 1:1 binding isotherm equation to calculate the association constant (Kₐ).[8][12]
Table 1: Quantitative Data Summary Example for Host-Guest Binding
| Guest Molecule | Host:Guest Stoichiometry | Association Constant (Kₐ) (M⁻¹) | Solvent |
| Guest A | 1:1 | 1.5 x 10³ | CDCl₃ |
| Guest B | 1:1 | 8.2 x 10² | CD₃CN |
| Guest C | 1:2 | K₁ = 5.0 x 10³, K₂ = 1.2 x 10² | D₂O |
VI. Conclusion and Future Perspectives
Meta-linked benzene ethers represent a fascinating and highly adaptable class of macrocyclic hosts. Their straightforward synthesis and the tunability of their cavity size and electronic properties make them valuable tools in various fields of chemical research. The protocols outlined in this guide provide a solid foundation for researchers to explore their potential in developing novel chemosensors, advanced drug delivery systems, and other supramolecular architectures. Future research in this area will likely focus on the design of more complex and functionalized systems with enhanced selectivity and responsiveness, further expanding the applications of these remarkable molecules.
VII. References
-
Williamson Ether Synthesis - Chemistry Steps. (n.d.). Retrieved February 26, 2026, from [Link]
-
Delaviz, Y., & Gibson, H. W. (1991). One-step synthesis of bis(meta-phenylene)-32-crown-10, a monomer suitable for the synthesis of polyrotaxanes. Polymer Communications, 32(4), 103.
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved February 26, 2026, from [Link]
-
The Versatile Applications of Calix[4]resorcinarene-Based Cavitands. (2024, December 11). MDPI. Retrieved February 26, 2026, from [Link]
-
Gibson, H. W., & Shen, Y. X. (1991). 32-crown-4 and bis (m-phenylene). Polymer, 32(14), 2635-2637.
-
Thordarson, P. (2011). Determining association constants from titration experiments in supramolecular chemistry. Chemical Society Reviews, 40(3), 1305-1323.
-
Supramolecular NMR titration - YouTube. (2016, February 25). Retrieved February 26, 2026, from [Link]
-
Williamson ether synthesis (video) | Khan Academy. (n.d.). Retrieved February 26, 2026, from [Link]
-
Determination of Binding Constants by NMR Titration - KGROUP. (n.d.). Retrieved February 26, 2026, from [Link]
-
Direct synthetic routes to functionalised crown ethers - PMC - NIH. (n.d.). Retrieved February 26, 2026, from [Link]
-
Can anyone help me with a Williamson ether synthesis? - ResearchGate. (2014, August 15). Retrieved February 26, 2026, from [Link]
-
Fluorescent Monitoring of Complexation of Phthalimide-Fused Crown Ethers with Alkali Metal Ions. (n.d.). Retrieved February 26, 2026, from [Link]
-
Lariat-crown ether based fluorescence sensors for heavy metal ions - ResearchGate. (n.d.). Retrieved February 26, 2026, from [Link]
-
#013: Supramolecular NMR Titration - YouTube. (2017, July 14). Retrieved February 26, 2026, from [Link]
-
Determining binding constants from 1H NMR titration data using global and local methods: A case study using [ n ]polynorbornane-based anion hosts - ResearchGate. (2012, August). Retrieved February 26, 2026, from [Link]
-
Novel Crown Ether Amino Acids as Fluorescent Reporters for Metal Ions - MDPI. (2023, April 9). Retrieved February 26, 2026, from [Link]
-
Sensing metal ions with ion selectivity of a crown ether and fluorescence resonance energy transfer between carbon dots and graphene - Chemical Communications (RSC Publishing). (n.d.). Retrieved February 26, 2026, from [Link]
-
Drug-loaded nanoparticles : preparation methods and drug targeting issues. (1993). Retrieved February 26, 2026, from [Link]
-
Synthesis and Characterization of Large (30-60-Membered) Aliphatic Crown Ethers | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved February 26, 2026, from [Link]
-
Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC. (n.d.). Retrieved February 26, 2026, from [Link]
-
Ion sensors with crown ether-functionalized nanodiamonds - PMC - NIH. (n.d.). Retrieved February 26, 2026, from [Link]
-
Editorial: Host-Guest Chemistry of Macrocycles - Frontiers. (2020, December 9). Retrieved February 26, 2026, from [Link]
-
Crown Ether Active Template Synthesis of Rotaxanes - University of Birmingham's Research Portal. (n.d.). Retrieved February 26, 2026, from [Link]
-
Surface-Functionalized Nanoparticles for Controlled Drug Delivery. (n.d.). Retrieved February 26, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. wwwdisc.chimica.unipd.it [wwwdisc.chimica.unipd.it]
- 9. semanticscholar.org [semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. kgroup.du.edu [kgroup.du.edu]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Resorcinol Alkylation with 1,2-Dibromoethane
Introduction: The Challenge of Bridging Resorcinol
The alkylation of resorcinol with 1,2-dibromoethane to synthesize 1,2-bis(2,4-dihydroxyphenoxy)ethane is a classic example of a Williamson ether synthesis. This reaction is of significant interest to researchers developing complex molecules, such as ligands, sensitizers, and building blocks for polymers, where the rigid, bis-phenolic structure is desired. While theoretically straightforward, this reaction is frequently plagued by low yields and the formation of a complex mixture of side products. The primary challenges arise from the polyfunctional nature of both reactants: resorcinol possesses two nucleophilic hydroxyl groups and an activated aromatic ring, while 1,2-dibromoethane has two electrophilic centers.
This guide provides a comprehensive troubleshooting framework designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles governing the reaction's success. By understanding the "why" behind each parameter, you can diagnose issues in your experiments and rationally design a high-yield, selective synthesis.
Core Reaction and Competing Pathways
The target reaction involves the O,O'-dialkylation of resorcinol. This proceeds via a double Sɴ2 mechanism where two molecules of resorcinol, acting as nucleophiles, sequentially displace the bromide leaving groups from 1,2-dibromoethane. The key to a high yield is ensuring this desired pathway dominates over several competing reactions.
Key Reaction Pathways:
-
Desired O,O'-Dialkylation: Forms the target molecule, 1,2-bis(2,4-dihydroxyphenoxy)ethane.
-
Mono-O-Alkylation: Results in 2-(2,4-dihydroxyphenoxy)ethyl bromide, an intermediate that may fail to react further.
-
C-Alkylation: The electron-rich resorcinol ring can compete with the hydroxyl groups as a nucleophile, leading to undesired C-C bond formation. This is a common side reaction in phenol alkylations.[1][2]
-
Polymerization: Intermolecular reactions between mono-alkylated intermediates or reactions with the product can lead to oligomeric or polymeric tars.
-
Elimination (E2): The alkoxide base can induce the elimination of HBr from 1,2-dibromoethane to form vinyl bromide, consuming the alkylating agent.
Caption: Reaction mechanism and competing pathways.
Baseline Experimental Protocol
This protocol provides a robust starting point for the synthesis. The troubleshooting guide below is structured to address common deviations from the expected outcome of this procedure.
| Parameter | Recommended Condition | Rationale |
| Resorcinol:DBE Ratio | 2.1 : 1.0 | A slight excess of resorcinol ensures complete consumption of the limiting reagent (DBE) and helps drive the reaction to the dialkylated product. |
| Base | Potassium Carbonate (K₂CO₃) | A moderately strong base that is less prone to causing elimination than stronger bases like alkoxides. Anhydrous conditions are critical.[3] |
| Base:Resorcinol Ratio | 2.5 : 1.0 (molar equiv. K₂CO₃ to Resorcinol) | Sufficient excess to ensure complete deprotonation of both hydroxyl groups on both resorcinol molecules. |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile | Polar aprotic solvents stabilize the phenoxide nucleophile and are ideal for Sɴ2 reactions.[4][5] They disfavor C-alkylation compared to protic solvents. |
| Temperature | 80-90 °C | Provides sufficient thermal energy to overcome the activation barrier without significantly promoting elimination or decomposition. |
| Reaction Time | 12-24 hours | Reaction is often slow; progress should be monitored. |
| Additives | Potassium Iodide (KI) (catalytic, ~10 mol%) | Iodide is a better nucleophile and leaving group than bromide. In-situ Finkelstein reaction can accelerate the Sɴ2 displacement. |
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add resorcinol (2.1 eq) and anhydrous potassium carbonate (5.25 eq).
-
Solvent Addition: Add anhydrous DMF to create a stirrable slurry (approx. 0.5 M concentration with respect to 1,2-dibromoethane).
-
Additive: Add potassium iodide (0.2 eq).
-
Heating & Alkylation: Heat the mixture to 80 °C with vigorous stirring. Once the temperature is stable, add 1,2-dibromoethane (1.0 eq) dropwise over 30 minutes.
-
Reaction: Maintain the reaction at 80-90 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by periodically quenching a small aliquot with dilute HCl and extracting with ethyl acetate.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing cold water (10x the volume of DMF).
-
Acidify the aqueous slurry to pH ~5-6 with dilute HCl. This protonates any unreacted phenoxide and helps precipitate the product.
-
Stir for 1 hour, then collect the crude solid by vacuum filtration.
-
Wash the solid thoroughly with water, followed by a cold, non-polar solvent like hexanes to remove non-polar impurities.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Troubleshooting Guide
Q1: My yield of the desired 1,2-bis(2,4-dihydroxyphenoxy)ethane is consistently low, and I recover a lot of starting resorcinol.
A1: This classic symptom points to an inefficient nucleophilic substitution, typically caused by one of three issues:
-
Incomplete Deprotonation: Resorcinol's hydroxyl groups must be deprotonated to form the reactive phenoxide anion. If the base is weak, wet, or used in insufficient quantity, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.
-
Solution: Ensure your base (e.g., K₂CO₃) is finely powdered and thoroughly dried before use. Use a sufficient excess (at least 2 moles of base per mole of resorcinol hydroxyl groups). Consider a stronger base like sodium hydride (NaH) in an ethereal solvent like THF, but be aware this may increase competing elimination reactions.[4]
-
-
Presence of Water: Water is a protic molecule that will readily protonate the phenoxide, quenching the nucleophile. It can be introduced via wet solvents, reagents, or glassware.
-
Solution: Use anhydrous grade solvents. Flame-dry all glassware under vacuum or nitrogen before use. Ensure all reagents are stored in desiccators. The presence of water can severely hinder reactions that rely on strong bases.[6]
-
-
Sub-optimal Temperature: Sɴ2 reactions have a significant activation energy. If the temperature is too low, the reaction rate will be impractically slow.
-
Solution: Ensure your reaction is maintained at the recommended 80-90 °C. If the reaction is still slow, a modest increase to 100-110 °C in a high-boiling solvent like DMF can be beneficial, but monitor for signs of decomposition (darkening color).
-
Q2: My product mixture contains significant amounts of a byproduct that runs between my starting material and product on a TLC plate. What is it and how can I prevent it?
A2: This is the hallmark of incomplete reaction, leading to the mono-O-alkylated intermediate , 2-(2,4-dihydroxyphenoxy)ethyl bromide. Its formation means the first Sɴ2 reaction occurred, but the second did not.
-
Causality: The second Sɴ2 reaction is often slower than the first. As the reaction progresses, the concentration of the 1,2-dibromoethane decreases, making the second substitution event statistically less likely. Furthermore, the mono-alkylated intermediate may be less soluble or sterically more hindered.
-
Solution 1 (Stoichiometry): Ensure you are using a slight excess of the resorcinol nucleophile (e.g., 2.1 to 2.2 equivalents relative to 1,2-dibromoethane). This increases the probability that the intermediate will encounter another resorcinol anion to complete the reaction.
-
Solution 2 (Reaction Time & Temperature): Extend the reaction time. The second substitution may simply require more time to go to completion. A modest increase in temperature can also help, as discussed above.
-
Solution 3 (High Dilution): While counterintuitive for driving a bimolecular reaction, very high concentrations can sometimes favor intermolecular polymerization. Running the reaction at a moderate dilution (0.2-0.5 M) can sometimes favor the desired intramolecular follow-up reaction.
-
Q3: My NMR spectrum is very complex, suggesting C-Alkylation is occurring. How can I improve selectivity for O-Alkylation?
A3: The competition between O- and C-alkylation is a fundamental challenge in phenol chemistry.[1] The phenoxide ion is an ambident nucleophile with electron density on both the oxygen and the activated aromatic ring (ortho and para positions). Several factors influence the site of attack.
-
Solvent Choice (Critical): This is the most powerful tool for controlling selectivity.
-
Polar Aprotic Solvents (DMF, Acetonitrile, DMSO): These solvents are highly recommended. They effectively solvate the cation (K⁺, Na⁺) but leave the oxygen anion relatively "bare," making it a highly active and accessible nucleophile. This strongly favors O-alkylation.[3]
-
Protic Solvents (Ethanol, Water): Avoid these. They form strong hydrogen bonds with the oxygen of the phenoxide, shielding it and reducing its nucleophilicity. This allows the less-hindered and still-active carbon atoms of the ring to compete more effectively, leading to C-alkylation.
-
-
Temperature: Higher temperatures can sometimes favor C-alkylation, which may have a higher activation energy but be more thermodynamically stable. Stick to the lowest temperature that allows for a reasonable reaction rate (80-90 °C).
Q4: The reaction mixture turns into a dark, intractable tar, and I can't isolate any product.
A4: This indicates significant side reactions, most likely polymerization .
-
Causality: Polymerization occurs when the mono-alkylated intermediate reacts with another molecule of the same intermediate or with the final product instead of with a fresh resorcinol anion. This is particularly problematic if the stoichiometry is not carefully controlled or if the reactants are added in the wrong order.
-
Solution 1 (Controlled Addition): Add the 1,2-dibromoethane slowly and dropwise to the heated solution of the pre-formed resorcinol anion. This maintains a low instantaneous concentration of the alkylating agent, ensuring it is more likely to react with the excess resorcinol present rather than with other intermediates.
-
Solution 2 (Stoichiometry): A 1:1 ratio of resorcinol to 1,2-dibromoethane is a recipe for polymerization. Using the recommended excess of resorcinol (2.1:1) is crucial to suppress this pathway.
-
Frequently Asked Questions (FAQs)
FAQ 1: What is the best way to monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most common method. Use a moderately polar eluent system like 3:1 Hexanes:Ethyl Acetate. You should see the resorcinol spot (low Rf) and the 1,2-dibromoethane (high Rf, may not be UV active but can be visualized with a permanganate stain) be consumed as the product spot (intermediate Rf) appears. LC-MS is even better as it can confirm the masses of the intermediate and final product.
FAQ 2: Can I use sodium hydroxide or potassium tert-butoxide as the base? While these are strong bases, they significantly increase the risk of a competing E2 elimination reaction with 1,2-dibromoethane to form vinyl bromide.[6] This consumes the alkylating agent and reduces yield. Milder carbonate bases are generally preferred for this specific transformation.
FAQ 3: My product is an oil/gum, not a solid. How should I purify it? If the product does not crystallize, purification by column chromatography on silica gel is the best approach. Start with a non-polar eluent (e.g., hexanes) and gradually increase the polarity with ethyl acetate to first elute non-polar impurities, followed by your product.
FAQ 4: Why is 1,2-dichloroethane not a good substitute for 1,2-dibromoethane? The Williamson ether synthesis is an Sɴ2 reaction. The reaction rate is highly dependent on the quality of the leaving group. Chloride is a poorer leaving group than bromide, meaning the reaction with 1,2-dichloroethane would require much harsher conditions (higher temperatures, longer times), leading to more side reactions and decomposition.[7]
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
References
- JP2524739B2 - Method for producing 2-alkyl-resorcinol.
-
Organic Syntheses Procedure - Resorcinol, 4-bromo. [Link]
-
Mechanistic and electronic considerations of resorcinol alkylation... - ResearchGate. [Link]
- DE2547309B2 - PROCESS FOR THE O-ALKYLATION OF PHENOLS.
- CN104710287A - Industrial preparation method of 1,2-diphenoxyl ethane and its analog.
-
The Williamson Ether Synthesis - Master Organic Chemistry. [Link]
-
Selective O-alkylation of Phenol Using Dimethyl Ether - MDPI. [Link]
- CN113582816A - Preparation method of 4-alkylresorcinol.
-
Reaction pathway for the direct O-alkylation. - ResearchGate. [Link]
-
Williamson Ether Synthesis: Alkoxide + Primary Haloalkane - YouTube. [Link]
-
1,2-bis(2,4-dihydroxyphenyl)ethane-1,2-dione (PHY0074447) - PhytoBank. [Link]
-
New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation . [Link]
-
Formaldehyde and Phenol-Resorcinol-Formaldehyde Condensation Reactions: A Theoretical Study - Semantic Scholar. [Link]
-
Williamson Ether Synthesis - ChemTalk. [Link]
-
DBU-Promoted Elimination Reactions of Vicinal Dibromoalkanes... - Synfacts. [Link]
-
Improving the selectivity to 4-tert-butylresorcinol... - Vrije Universiteit Brussel. [Link]
-
The condensation reaction between resorcinol and aldehyde. - ResearchGate. [Link]
-
Why are 3∘ haloalkanes not used in Williamson ether synthesis? - Filo. [Link]
-
Selective Alkylation of Phenols Using Solid Catalysts - White Rose eTheses Online. [Link]
-
Use of alkyl 2,4,6-triisopropylbenzoates in the asymmetric homologation of challenging boronic esters. - The Royal Society of Chemistry. [Link]
-
Williamson Ether Synthesis - Organic Chemistry Tutor. [Link]
-
Oxidative hydrolysis of aliphatic bromoalkenes... - PMC. [Link]
-
Evaluation and optimization of reduction and alkylation methods... - PMC. [Link]
-
Synthesis and separation of 2-(2, 4-dinitrophenoxy) ethanol and bis (2, 4-dinitrophenoxy) ethane - ResearchGate. [Link]
-
What is the mechanism of Resorcinol? - Patsnap Synapse. [Link]
-
Structural derivatization strategies of natural phenols... - PMC. [Link]
-
Process for preparation of resorcinol - European Patent Office. [Link]
-
1,2-Bis(4-hydroxyphenyl)ethane - PubChem. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchportal.vub.be [researchportal.vub.be]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN104710287A - Industrial preparation method of 1,2-diphenoxyl ethane and its analog - Google Patents [patents.google.com]
Technical Guide: Eliminating Mono-Substituted Byproducts in Ether Synthesis
The following technical guide is designed for researchers and process chemists addressing the specific challenge of mono-substituted byproduct removal in ether synthesis (specifically bis-ether synthesis or alkylation of polyfunctional substrates).
Strategic Framework
In the synthesis of bis-ethers (e.g., PROTAC linkers, crown ethers, or polymer precursors) via Williamson or Mitsunobu protocols, the persistence of mono-substituted intermediates (mono-ethers) is a kinetic bottleneck. These byproducts often possess polarity profiles similar to the target bis-ether, rendering standard silica chromatography inefficient.
Effective remediation requires a dual-phase approach:
-
Upstream Optimization: Forcing kinetic completion via Phase Transfer Catalysis (PTC) or super-stoichiometry.
-
Downstream Purification: Utilizing "Purification by Modification" (chemical derivatization) or chemoselective scavenging to alter the physicochemical properties of the impurity.
Troubleshooting Center (Q&A)
Issue 1: Co-Elution of Product and Byproduct
Q: My bis-ether product (
A: Deploy the "Purification by Modification" (Derivatization) Strategy. Since the mono-substituted byproduct contains a free hydroxyl group (-OH) and your target bis-ether does not, you can chemically alter the polarity of the byproduct in situ.
-
The Fix: Treat the crude reaction mixture with Acetic Anhydride (
) or Benzoyl Chloride . -
Mechanism: The free -OH of the mono-ether is converted into an ester (acetate or benzoate).
-
Result: The polarity of the impurity decreases drastically (becomes much less polar). The
between the target ether (unchanged) and the new ester impurity increases significantly, allowing easy separation by flash chromatography.
Issue 2: Reaction Stalling
Q: I am synthesizing a bis-ether using a diol and an alkyl halide. The reaction stalls at 80% conversion, leaving a mixture of mono- and bis-products. Adding more base doesn't help.
A: Switch to Phase Transfer Catalysis (PTC) or Change the Counter-Ion.
In standard Williamson conditions (e.g.,
-
The Fix: Add 5-10 mol% of Tetrabutylammonium iodide (TBAI) or 18-Crown-6 .
-
Causality: TBAI facilitates the transfer of the alkoxide anion into the organic phase (or loosens the ion pair), increasing the nucleophilicity of the intermediate mono-ether alkoxide, which is often less reactive than the initial diol due to steric bulk or solubility changes.
Issue 3: Removing Trace Phenolic Impurities
Q: I am performing a Williamson ether synthesis on a phenol. How do I remove unreacted phenol without column chromatography?
A: pH-Switch Extraction.
Phenols are acidic (
-
The Fix: Wash the organic reaction mixture with 1M NaOH (or 2M KOH).
-
Mechanism: The base deprotonates the unreacted phenol to form a water-soluble phenoxide salt (
). The target ether remains in the organic layer.[1] -
Warning: Do not use this if your product contains hydrolyzable esters.
Visualizing the Purification Logic
The following decision tree outlines the logical flow for selecting a purification strategy based on the nature of the byproduct.
Figure 1: Decision matrix for removing hydroxyl-bearing impurities from ether products.
Detailed Experimental Protocols
Protocol A: Chemical Derivatization (Acetylation)
Purpose: To shift the retention factor (
-
Assessment: Take a TLC of the crude mixture. Note the
of the Product (e.g., 0.5) and Impurity (e.g., 0.4).[1] -
Reagents: Add Acetic Anhydride (1.5 eq vs estimated impurity) and Pyridine (2.0 eq) directly to the crude reaction mixture (or after a rough workup).
-
Reaction: Stir at room temperature for 30–60 minutes. Monitor by TLC until the "Impurity" spot disappears and is replaced by a new, less polar "Ester" spot (e.g.,
0.8). -
Quench: Add saturated
solution to quench excess anhydride. Stir for 15 minutes. -
Extraction: Extract with Ethyl Acetate or DCM. Wash organic layer with 1M HCl (to remove pyridine) and then Brine.
-
Purification: Perform flash column chromatography. The separation between the Product (
0.5) and the Ester Byproduct ( 0.8) will now be trivial.
Protocol B: Solid-Phase Scavenging (Small Scale)
Purpose: To remove unreacted alcohols without aqueous workup or chromatography. Ideal for library synthesis.
-
Reagent Selection: Use a Polymer-Supported Isocyanate (PS-NCO) resin.
-
Loading: Calculate the excess alcohol equivalents. Add 2–3 equivalents of PS-NCO resin relative to the estimated alcohol impurity.
-
Incubation: Add resin to the reaction vial (in DCM or THF). Shake/stir gently for 2–16 hours at Room Temperature.
-
Filtration: Filter the mixture through a frit or cotton plug. The impurity is trapped on the solid resin.
-
Concentration: Evaporate the filtrate to obtain the purified ether.
Protocol C: Optimized Williamson Ether Synthesis (Prevention)
Purpose: To drive bis-alkylation to completion using Phase Transfer Catalysis.
| Parameter | Standard Condition | Optimized Condition (PTC) | Rationale |
| Solvent | Acetone or Acetonitrile | Toluene/Water (Biphasic) or DMF | Biphasic allows easy separation; DMF solvates cation. |
| Base | 50% NaOH (aq) + TBAI | High concentration of | |
| Catalyst | None | TBAB or 18-Crown-6 (5 mol%) | Increases effective nucleophilicity of the alkoxide. |
| Temp | Reflux | 60–90°C | Sufficient energy to overcome steric barriers of second alkylation. |
Mechanism of Failure & Correction
Understanding why the reaction stops at the mono-stage is critical for prevention.
Figure 2: Kinetic pathway showing the "Mono-Ether trap" and interventions to accelerate
References
-
BenchChem. Improving reaction conditions for Williamson ether synthesis. Retrieved from BenchChem Technical Library.
-
Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Conditions.
-
Wipf Group, University of Pittsburgh. Strategies in Organic Synthesis: Scavenger Resins.
-
MDPI. Synthesis of Bipyridine Ether-Type Bifunctional Precursors. Organics 2025, 6, 18.
-
EPA Method 8430. Analysis of Bis(2-Chloroethyl) Ether and Hydrolysis Products.
Sources
- 1. scholarship.richmond.edu [scholarship.richmond.edu]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. The Williamson Ether Synthesis [cs.gordon.edu]
Technical Support Center: TLC Conditions for Separating 1,3-Bis(2-bromoethoxy)benzene
This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) for the analysis of 1,3-Bis(2-bromoethoxy)benzene. It offers practical solutions and in-depth explanations to facilitate smooth and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent system for the TLC of 1,3-Bis(2-bromoethoxy)benzene?
A binary mixture of a non-polar and a moderately polar solvent is the ideal starting point for developing a TLC method for 1,3-Bis(2-bromoethoxy)benzene. A common and effective initial system is a mixture of hexanes and ethyl acetate.[1] Given the presence of the aromatic ring, two ether linkages, and two bromine atoms, the compound possesses moderate polarity. A starting ratio of 8:2 or 7:3 (hexane:ethyl acetate) is advisable.[2] This initial system can then be fine-tuned by adjusting the solvent ratio to achieve the desired separation.[3]
Q2: How should I select the stationary phase for the TLC of this compound?
For most applications involving moderately polar compounds like 1,3-Bis(2-bromoethoxy)benzene, silica gel is the standard and most effective stationary phase.[4] Specifically, silica gel 60 F254 plates are recommended. The "F254" indicates that the plate is impregnated with a fluorescent dye that allows for visualization of UV-active compounds at 254 nm.[1][5]
Q3: What is the target Rf value for 1,3-Bis(2-bromoethoxy)benzene, and how do I achieve it?
The optimal Retention Factor (Rf) value for clear and effective separation on a TLC plate lies between 0.3 and 0.7.[6] If your initial solvent system results in an Rf value outside this range, you will need to adjust the polarity of the mobile phase.
-
If the Rf is too low (spot near the baseline): Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[3]
-
If the Rf is too high (spot near the solvent front): Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexanes).[3]
Q4: How can I visualize the spot of 1,3-Bis(2-bromoethoxy)benzene on the TLC plate?
Due to the presence of the benzene ring, 1,3-Bis(2-bromoethoxy)benzene is a UV-active compound. The most convenient and non-destructive method of visualization is to use a UV lamp at a wavelength of 254 nm.[7] The compound will appear as a dark spot against the fluorescent green background of the TLC plate.[7]
For further confirmation or if a UV lamp is unavailable, a potassium permanganate (KMnO₄) stain can be used. This is a destructive method where the plate is dipped into or sprayed with the stain, followed by gentle heating. The ether linkages in the molecule will be oxidized by the permanganate, resulting in the appearance of a yellow or brown spot on a purple background.
Troubleshooting Guide for Common TLC Issues
This section addresses specific problems that may arise during the TLC analysis of 1,3-Bis(2-bromoethoxy)benzene and provides actionable solutions.
| Problem | Probable Cause(s) | Solution(s) |
| Streaking or Tailing of the Spot | The sample applied to the plate is too concentrated. | Dilute the sample before spotting it on the TLC plate.[8] |
| The solvent system is inappropriate for the compound.[9] | Experiment with a different solvent system. A change in solvent type can resolve spots with similar Rf values in another system.[10] | |
| The compound may be unstable on the silica gel.[11] | Consider using a less acidic stationary phase or running the TLC quickly to minimize contact time. | |
| Irregularly Shaped Spots (e.g., crescent-shaped) | The adsorbent layer was disturbed during spotting.[12] | Be careful not to scratch the silica gel layer with the capillary spotter. |
| The sample was applied in a highly polar solvent, causing it to spread at the baseline.[12] | Dissolve the sample in a less polar, volatile solvent for spotting. | |
| No Spots Visible | The sample concentration is too low.[9] | Increase the concentration of the sample or apply the spot multiple times in the same location, allowing the solvent to dry between applications.[9] |
| The visualization method is inappropriate. | Ensure you are using a UV lamp at 254 nm for visualization. If that fails, try a chemical stain like potassium permanganate. | |
| Uneven Solvent Front | The TLC plate was touching the side of the developing chamber or the filter paper.[9] | Ensure the plate is centered in the chamber and not in contact with the walls or filter paper. |
| The developing chamber was not properly sealed or saturated. | Line the chamber with filter paper and allow it to saturate with the solvent vapor for at least 10-15 minutes before developing the plate.[13] |
Experimental Protocol: TLC of 1,3-Bis(2-bromoethoxy)benzene
Materials:
-
Silica gel 60 F254 TLC plates
-
Developing chamber with a lid
-
Filter paper
-
Capillary spotters
-
Sample of 1,3-Bis(2-bromoethoxy)benzene
-
Solvents: Hexanes, Ethyl Acetate
-
Visualization: UV lamp (254 nm)
Procedure:
-
Chamber Saturation: Line the developing chamber with a piece of filter paper. Pour the chosen solvent system (e.g., 80:20 hexanes:ethyl acetate) to a depth of about 0.5 cm. Close the chamber and allow it to saturate for 10-15 minutes. This ensures a uniform solvent vapor environment.[13]
-
Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate. Mark the lanes for spotting.[1]
-
Sample Spotting: Dissolve a small amount of 1,3-Bis(2-bromoethoxy)benzene in a volatile solvent like dichloromethane or ethyl acetate.[4] Use a capillary spotter to apply a small, concentrated spot onto the baseline.
-
Development: Carefully place the TLC plate into the saturated chamber, ensuring the baseline is above the solvent level.[4] Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil.[4] After the plate has dried, visualize the spots under a UV lamp at 254 nm.[7] Circle the observed spots with a pencil for documentation.[7]
-
Rf Calculation: Measure the distance from the baseline to the center of the spot and the distance from the baseline to the solvent front. Calculate the Rf value using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[14]
Logical Workflow for TLC Troubleshooting
Caption: A workflow diagram for troubleshooting common TLC separation issues.
References
- Vertex AI Search. (2023, November 13).
- Benchchem.
- ChemBAM. TLC troubleshooting.
- EPFL.
- University of California, Los Angeles. (2021, April 1).
- Bitesize Bio. (2025, June 3).
- University of Rochester.
- BGD Group. (2011). TLC Developing System.
- Merck Millipore. TLC Tips and Tricks.
- University of Rochester.
- Chemistry LibreTexts. (2022, April 7). 2.
- operachem. (2024, February 24).
- alwsci. (2025, September 2).
- AGA Analytical.
- Washington State University. Monitoring Reactions by TLC.
- Benchchem. Application Notes and Protocols for Reactions of 1,3-Dibromo-2-(4-bromophenoxy)benzene.
- University of the West Indies.
- University of Colorado Boulder.
Sources
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 3. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. epfl.ch [epfl.ch]
- 6. Home Page [chem.ualberta.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. microbiozindia.com [microbiozindia.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. users.ox.ac.uk [users.ox.ac.uk]
- 11. Chromatography [chem.rochester.edu]
- 12. chembam.com [chembam.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. aga-analytical.com.pl [aga-analytical.com.pl]
Technical Support Center: Temperature Control for Resorcinol & 1,2-Dibromoethane Alkylation
Welcome to the technical support guide for the O-alkylation of resorcinol with 1,2-dibromoethane. This document provides in-depth, field-proven insights for researchers, chemists, and drug development professionals. Our goal is to move beyond simple protocols and explain the critical causality behind experimental choices, particularly concerning temperature control, to ensure reproducible and high-yield outcomes.
The reaction between resorcinol and 1,2-dibromoethane is a classic Williamson ether synthesis, a powerful method for forming ether linkages.[1][2] However, the bifunctional nature of both reactants—resorcinol having two nucleophilic hydroxyl groups and 1,2-dibromoethane having two electrophilic carbons—introduces complexities. Precise temperature control is paramount to navigate the delicate balance between desired product formation and competing side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of temperature in this reaction?
Temperature directly influences the reaction kinetics. In line with the principles of chemical kinetics, increasing the temperature generally increases the rate of reaction by providing the necessary activation energy.[3] For the Williamson ether synthesis, a typical temperature range is between 50 to 100 °C.[1][4] However, for this specific reaction, an excessively high temperature can disproportionately accelerate undesirable side reactions, leading to a lower yield and a more complex product mixture.
Q2: What are the primary side reactions, and how are they affected by temperature?
The main competing reactions are C-alkylation and the E2 elimination of HBr from 1,2-dibromoethane.
-
C-Alkylation: The phenoxide ion of resorcinol is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the electron-rich aromatic ring (C-alkylation, undesired).[5][6] While polar aprotic solvents like DMF or DMSO favor O-alkylation, higher temperatures can provide enough energy to overcome the activation barrier for C-alkylation, leading to alkylated phenol byproducts.[6]
-
E2 Elimination: At elevated temperatures, the base required for the reaction can abstract a proton from 1,2-dibromoethane, leading to an E2 elimination reaction that forms vinyl bromide and bromide ions.[4][6] This side reaction consumes the alkylating agent and reduces the yield of the desired ether product.
-
Polymerization: Due to the bifunctionality of both reagents, excessive heat can promote multiple substitutions, leading to the formation of oligomeric or polymeric materials which can be difficult to characterize and remove.
Q3: Why is a base necessary, and does its strength influence the optimal temperature?
A base is essential to deprotonate the phenolic hydroxyl groups of resorcinol. Phenols are more acidic than alcohols but still require a base to form the more potent nucleophile, the phenoxide ion.[7][8] For phenols, moderately strong bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are typically sufficient.[4][6] The choice of base can influence the reaction temperature. A stronger base may allow the reaction to proceed at a lower temperature, while a weaker base might require more thermal energy to achieve a reasonable reaction rate.
Q4: What is the best type of solvent for this reaction?
Polar aprotic solvents are highly recommended.[1] Solvents such as N,N-dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO) are excellent choices because they effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃), leaving the phenoxide anion relatively "naked" and highly nucleophilic.[6] Protic solvents (like water or ethanol) should be avoided as they can solvate the phenoxide ion through hydrogen bonding, reducing its nucleophilicity and slowing the reaction rate.
Q5: Can Phase-Transfer Catalysis (PTC) be used, and how does it impact temperature?
Yes, Phase-Transfer Catalysis (PTC) is an excellent technique for this reaction, especially on an industrial scale.[9][10] A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the phenoxide ion from an aqueous or solid phase into the organic phase where the 1,2-dibromoethane resides.[11] This often allows the reaction to proceed at lower temperatures and under milder conditions, which can significantly improve the selectivity for the desired O-alkylation product and reduce energy costs.[3]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis.
Problem: Low or No Yield of the Desired Ether Product
| Potential Cause | Troubleshooting Solution |
| Incomplete Deprotonation | The base may be too weak or insufficient. Ensure at least two equivalents of base are used for complete di-deprotonation of resorcinol. Consider switching from a weaker base like K₂CO₃ to a stronger one like NaOH if the reaction is stalled. |
| Reaction Temperature is Too Low | The reaction lacks sufficient activation energy. Gradually increase the temperature in 5-10 °C increments, monitoring the reaction progress by TLC. Be careful not to exceed 100 °C to avoid side reactions. |
| Poor Reactivity of Alkyl Halide | While 1,2-dibromoethane is a primary dihalide and suitable for Sₙ2 reactions, ensure its purity. Old reagents can degrade. |
| Presence of Water | Water can reduce the nucleophilicity of the phenoxide. Ensure all glassware is oven-dried and use an anhydrous solvent for the reaction. |
Problem: Formation of a Complex Mixture of Products
| Potential Cause | Troubleshooting Solution |
| Reaction Temperature is Too High | This is the most common cause. High temperatures favor both C-alkylation and E2 elimination.[1][6] Lower the reaction temperature. It is better to have a slower, more selective reaction than a fast, messy one. |
| Incorrect Solvent Choice | Using a protic or nonpolar solvent can increase the proportion of C-alkylation. Switch to a polar aprotic solvent like DMF or DMSO to favor O-alkylation.[5][6] |
| Incorrect Stoichiometry | An excess of 1,2-dibromoethane can lead to a higher likelihood of di-alkylation and potential polymerization. Carefully control the stoichiometry based on the desired product (mono- vs. di-substituted). |
Experimental Protocol & Workflow
This protocol provides a general procedure for the synthesis of 1,2-bis(resorcinoxy)ethane. Note: This procedure should be optimized for your specific laboratory conditions and scale.
Materials:
-
Resorcinol
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add resorcinol (1.0 eq.) and anhydrous potassium carbonate (2.2 eq.).
-
Solvent Addition: Add anhydrous DMF to the flask. The volume should be sufficient to create a stirrable slurry.
-
Initial Heating: Heat the mixture to 60-70 °C with vigorous stirring for 30-60 minutes to facilitate the formation of the dipotassium resorcinoxide salt.
-
Reagent Addition: Slowly add 1,2-dibromoethane (0.95-1.0 eq. for the di-substituted product) dropwise to the reaction mixture via a syringe or dropping funnel. An exothermic reaction may be observed.
-
Reaction & Monitoring: Maintain the reaction temperature between 70-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical reaction time is 4-8 hours.
-
Workup:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract several times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale & Notes |
| Temperature | 70 - 80 °C | Optimal balance between reaction rate and minimizing side reactions like C-alkylation and elimination.[1][4] |
| Reaction Time | 4 - 8 hours | Highly dependent on scale and temperature. Monitor by TLC for completion. |
| Solvent | DMF, Acetonitrile, DMSO | Polar aprotic solvents are crucial for favoring the desired O-alkylation pathway.[1][6] |
| Base | K₂CO₃, NaOH | K₂CO₃ is often preferred for its ease of handling. Use at least 2 equivalents for di-substitution.[4] |
| Resorcinol:Dibromoethane Ratio | 1 : 0.95 | A slight excess of resorcinol can help minimize polymerization by ensuring dibromoethane is the limiting reagent. |
Troubleshooting Flowchart
This diagram provides a logical path for diagnosing and solving common temperature-related issues.
Caption: Troubleshooting decision tree for temperature control.
References
-
ResearchGate. (2025, August 5). Experimental investigation of thermal decomposition of dihydroxybenzene isomers: Catechol, hydroquinone, and resorcinol | Request PDF. Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
UNT Digital Library. (n.d.). Reactivity of Resorcinol Formaldehyde Resin with Nitric Acid. Retrieved from [Link]
-
MDPI. (2023, October 5). Resorcinol–Formaldehyde-Derived Carbon Xerogels: Preparation, Functionalization, and Application Aspects. Retrieved from [Link]
-
Unknown Source. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Resorcinol, 4-bromo-. Retrieved from [Link]
-
Wikipedia. (n.d.). Resorcinol. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Phase-transfer catalyst – Knowledge and References. Retrieved from [Link]
-
Reddit. (2024, June 28). Is a base necessary for a phenol O-alkylation using alkyl iodides? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Thermal Properties of Resorcinol–Furfural Thermosetting Resin. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electrochemical oxidation of resorcinol: mechanistic insights from experimental and computational studies. Retrieved from [Link]
-
Filo. (2024, December 30). What happen when Sodium phethoxide reacts with bromoethane. Retrieved from [Link]
-
OperaChem. (2023, July 2). Phase transfer catalysis (PTC). Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from [Link]
-
Organic Syntheses. (2017, March 11). Rhenium-Catalyzed ortho-Alkylation of Phenols. Retrieved from [Link]
-
ACS Publications. (n.d.). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Retrieved from [Link]
-
SpringerLink. (n.d.). Kinetic studies on resorcinol-bromate-manganese(II) ion oscillator with and without additives. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Resorcinol? Retrieved from [Link]
-
MDPI. (n.d.). Electrochemical Degradation of Phenol and Resorcinol Molecules through the Dissolution of Sacrificial Anodes of Macro-Corrosion Galvanic Cells. Retrieved from [Link]
-
Pearson+. (n.d.). What is the product of the reaction of bromoethane with each of t... Retrieved from [Link]
-
Unknown Source. (n.d.). Development of a New Inhibition Kinetic Spectrophotometric Method for Determination of Resorcinol Based on its Inhibitory Effect. Retrieved from [Link]
-
ChemBK. (2024, April 10). 1,2-bis(4-hydroxyphenyl)ethane-1,2-dione. Retrieved from [Link]
- Google Patents. (n.d.). CN104710287A - Industrial preparation method of 1,2-diphenoxyl ethane and its analog.
-
ResearchGate. (2025, August 6). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. Retrieved from [Link]
-
YouTube. (2022, August 27). MCQ-250: About reaction of Resorcinol by Dr. Tanmoy Biswas (Chemistry The Mystery of Molecules). Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanistic and electronic considerations of resorcinol alkylation... Retrieved from [Link]
-
ResearchGate. (2025, August 6). Reaction of 1,2-dibromoethane with primary amines: formation of N, N′-disubstituted ethylenediamines RNH–CH 2CH 2–NHR and homologous polyamines RNH–[CH 2CH 2NR] n –H. Retrieved from [Link]
-
Taylor & Francis Online. (2021, June 22). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Retrieved from [Link]
-
MDPI. (2025, November 1). Progress in the Determination of Resorcinol Using Electrochemical Method. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for 1,2-Dibromoethane. Retrieved from [Link]
-
PhytoBank. (2015, April 20). Showing 1,2-bis(2,4-dihydroxyphenyl)ethane-1,2-dione (PHY0074447). Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Bis(4-hydroxyphenyl)ethane. Retrieved from [Link]
- Google Patents. (n.d.). US4373062A - Phenol-resorcinol-formaldehyde resin.
-
Chemistry Stack Exchange. (2018, August 23). Reaction of chloroform, resorcinol and strong base. Retrieved from [Link]
-
Office of Scientific and Technical Information. (2015, January 30). On the Synthesis and Structure of Resorcinol-Formaldehyde Polymeric Networks - Precursors to 3D Carbon Macroassemblies. Retrieved from [Link]
-
Unknown Source. (n.d.). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. What happen when Sodium phethoxide reacts with bromoethane. | Filo [askfilo.com]
- 3. biomedres.us [biomedres.us]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Williamson Ether Synthesis [cs.gordon.edu]
- 8. reddit.com [reddit.com]
- 9. crdeepjournal.org [crdeepjournal.org]
- 10. CN104710287A - Industrial preparation method of 1,2-diphenoxyl ethane and its analog - Google Patents [patents.google.com]
- 11. Phase transfer catalysis (PTC) - operachem [operachem.com]
Scale-up synthesis of 1,3-Bis(2-bromoethoxy)benzene
Technical Support Center: Scale-Up Synthesis of 1,3-Bis(2-bromoethoxy)benzene
Case ID: #SC-3555-53-3 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
1,3-Bis(2-bromoethoxy)benzene (CAS: 3555-53-3) is a critical bifunctional linker used in the synthesis of supramolecular hosts (e.g., resorcinarenes, crown ethers) and medicinal chemistry scaffolds.[1][2][3]
While the reaction—a double Williamson ether synthesis between resorcinol and 1,2-dibromoethane—appears deceptively simple, scale-up (>100g) introduces three critical failure modes:
-
Oligomerization: Intermolecular polymerization competes with the desired discrete dialkylation.
-
Mono-alkylation: Incomplete conversion leads to 3-(2-bromoethoxy)phenol, which is difficult to separate.
-
Toxicity & Waste: Handling large volumes of 1,2-dibromoethane (a potent alkylator and carcinogen) requires specific containment protocols.
This guide replaces standard operating procedures with a dynamic troubleshooting framework designed for process chemists.
Module 1: Reaction Setup & Stoichiometry
Q: My crude NMR shows a "polymeric" baseline and low yield. How do I stop oligomer formation?
A: You are likely running the reaction at low dilution or incorrect stoichiometry.
In the alkylation of resorcinol (a bis-nucleophile) with 1,2-dibromoethane (a bis-electrophile), the statistical probability of a "chain extension" (oligomerization) increases if the concentration of the electrophile is low relative to the nucleophile.
The Fix: The "Solvent-Reactant" Strategy For scale-up, do not use 1,2-dibromoethane in stoichiometric amounts (2.0–2.5 equiv). Instead, use it as a co-solvent or in high excess (5.0–10.0 equiv).
-
Protocol Adjustment:
-
Dissolve Resorcinol (1.0 equiv) in Acetone or Acetonitrile.
-
Add K₂CO₃ (3.0–4.0 equiv). Note: Use anhydrous, micronized K₂CO₃ for consistent kinetics.
-
Add 1,2-Dibromoethane (8.0–10.0 equiv).
-
Crucial Step: Heat to reflux. The high concentration of electrophile ensures that once the first phenol is alkylated, the second phenol attacks a new dibromoethane molecule rather than a bromoethyl tail of another resorcinol derivative.
-
Q: Can I use NaOH/Ethanol instead of K₂CO₃/Acetone?
A: Yes, but with a warning regarding side reactions. While NaOH/Ethanol is cheaper (classic Williamson conditions), hydroxide ions are harder nucleophiles and can promote:
-
Elimination: Converting the product's bromo-ethyl group into a vinyl ether (phenoxy-ethene), rendering the linker useless.
-
Hydrolysis: Converting the terminal bromide to an alcohol.
Recommendation: Stick to K₂CO₃ in Acetone or MEK (Methyl Ethyl Ketone) for scale-up. The carbonate base is mild enough to prevent elimination but strong enough to deprotonate the phenol. If reaction rates are slow, add 5 mol% of a Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB).
Module 2: Process Monitoring & Safety
Q: How do I safely handle the excess 1,2-dibromoethane during workup?
A: Do not rotovap to dryness immediately. 1,2-Dibromoethane is highly toxic and volatile.
The Protocol:
-
Filtration: Filter off the inorganic salts (KBr/K₂CO₃) while the reaction mixture is warm. Wash the cake with acetone.
-
Distillation: Remove the reaction solvent (Acetone) at atmospheric pressure or mild vacuum.
-
Vacuum Recovery: The excess 1,2-dibromoethane (bp ~131 °C) must be removed via high-vacuum distillation.
-
Safety: Ensure your vacuum pump exhaust is trapped with a cryogenic trap or scrubbed through an amine solution to neutralize alkylating vapors. Do not release into the general hood atmosphere.
-
Q: Visualizing the Impurity Profile
Below is the reaction logic and impurity pathway.
Caption: Reaction pathway showing the necessity of excess 1,2-dibromoethane (DBE) to favor the Target Product over Oligomers.
Module 3: Purification & Isolation
Q: I have a yellow oil that solidifies slowly. How do I purify this without a column?
A: Crystallization is the preferred method for >50g scales. The pure compound is a solid (mp ~52–54 °C). If your crude is an oil, it likely contains unreacted 1,2-dibromoethane or mono-alkylated impurities.
Troubleshooting the "Oiling Out" Phenomenon:
-
Remove DBE: Ensure all 1,2-dibromoethane is removed. Even 5% residual solvent depresses the melting point significantly. Use high vacuum (<1 mbar) at 60 °C for 2 hours.
-
Crystallization Solvent System:
-
Solvent A: Methanol (Dissolves impurities like mono-phenol).
-
Solvent B: Water (Anti-solvent).
-
-
Procedure:
-
Dissolve the crude oil in warm Methanol (approx. 2-3 mL per gram).
-
Add water dropwise until persistent turbidity is observed.
-
Cool slowly to 0 °C with stirring.
-
Seed crystals are highly recommended if available.
-
Q: Quantitative Data Summary
Typical results for a well-optimized batch.
| Parameter | Specification | Notes |
| Reagent Ratio | 1 : 8 (Resorcinol : DBE) | High excess prevents oligomers. |
| Solvent | Acetone or Acetonitrile | Anhydrous conditions preferred. |
| Base | K₂CO₃ (3.5 equiv) | Milder than NaOH; reduces elimination. |
| Reaction Time | 12–24 hours @ Reflux | Monitor by TLC (30% EtOAc/Hex). |
| Yield | 75–85% | After crystallization.[3] |
| Melting Point | 52–54 °C | Sharp mp indicates high purity. |
| Appearance | White to Off-white Crystalline Solid | Yellowing indicates oxidation or phenol impurities. |
Module 4: Experimental Workflow (Graphviz)
Caption: Step-by-step workflow for the scale-up synthesis and isolation.
References
-
Purification Strategies Title: How To: Purify by Crystallization Source:[4][5][6] University of Rochester, Department of Chemistry URL:[Link]
-
Safety Data for 1,2-Dibromoethane Title: 1,2-Dibromoethane - Incident Management Source: GOV.UK URL:[Link]
Sources
Handling moisture sensitivity in Williamson ether synthesis
Module: Moisture Sensitivity & Reagent Handling[1]
Diagnostic & Decision Support
Use this logic flow to identify the root cause of synthesis failure before altering variables.
Figure 1: Diagnostic logic flow for identifying moisture-related failures in ether synthesis.
The Mechanism of Moisture Interference
To troubleshoot effectively, you must understand the kinetic competition introduced by water. In a Williamson synthesis, your alkoxide (
The "Fatal Cascade" of Moisture:
-
Protonation:
-
Consequence: Your active nucleophile (
) reverts to the starting alcohol ( ).
-
-
Competition: The generated Hydroxide (
) is less sterically hindered than many alkoxides. It attacks the alkyl halide ( ). -
Irreversible Loss:
-
Result: Formation of an alcohol byproduct (
) instead of the ether, consuming the alkyl halide permanently.
-
Figure 2: Kinetic competition between ether formation and hydrolysis in the presence of moisture.
Critical Reagent Handling & Data
The following data tables define the operational limits for a successful synthesis.
Table A: Solvent Water Tolerance & Drying Protocols
Note: DMF and DMSO are hygroscopic; "bottle dry" is rarely sufficient for scale-up.
| Solvent | Max H₂O (ppm) | Recommended Drying Method | DO NOT USE |
| THF | < 50 | Distillation over Na/Benzophenone OR 4Å Mol Sieves | CaCl₂ (Ineffective) |
| DMF | < 100 | 4Å Molecular Sieves (24h) + Vacuum Distillation | CaH₂ or NaH + Heat (Violent Decomposition) |
| DMSO | < 100 | 4Å Molecular Sieves | Sodium Metal (Explosive) |
| DCM | < 50 | CaH₂ Distillation | Sodium Metal (Ineffective) |
Table B: Base Selection & Safety
Sodium Hydride (NaH) is the standard, but its handling dictates safety.
| Reagent Form | Active Content | Hazard Level | Handling Protocol |
| NaH (60% in Oil) | ~60% | High | Weigh in air (rapidly), add to flask, then purge with Inert Gas. |
| NaH (Dry 95%) | ~95% | Extreme | Glovebox Only. Pyrophoric in humid air. |
| KOtBu | >97% | Moderate | Hygroscopic. Handle in glovebox or under strong N₂ flow. |
Troubleshooting Q&A (Scenario-Based)
Q1: I observed a "spark" or flash inside the flask when adding NaH to my solvent. Is the reaction ruined?
-
Diagnosis: This indicates significant moisture in your solvent or apparatus.[1] The "spark" is the auto-ignition of Hydrogen gas (
) generated by the reaction of NaH with water ( ). -
Immediate Action: Stop addition. Purge the vessel with Nitrogen/Argon for 10 minutes to clear combustible gas.
-
Resolution: If the flash was minor, you may proceed, but assume your stoichiometry is off (some NaH was consumed by water). If the solvent bubbled violently, discard and start over with dried solvent.
Q2: My reaction stalled at 60% conversion. Adding more alkyl halide didn't help.
-
Diagnosis: "Base Death." You likely had moisture ingress over time.[1] The water consumed the remaining alkoxide, converting it back to the alcohol. Adding more alkyl halide does nothing because there is no active nucleophile left.
-
Resolution: Add a fresh equivalent of base (NaH) to re-deprotonate the unreacted alcohol. Ensure your septum is not cored and your N2 line has positive pressure.
Q3: I am using DMF, and the solution turned dark brown/black upon heating.
-
Diagnosis: Thermal decomposition of DMF.[1] Strong bases (NaH) at high temperatures (>60°C) can decompose DMF into dimethylamine and carbon monoxide.
-
Correction: Keep reaction temperature <60°C when using NaH in DMF. If higher temperatures are required for kinetics, switch to DMSO or Sulfolane, or use a weaker base (like
) if the pKa allows.
Advanced Protocols
Protocol A: Safe Drying of DMF (The "Sieve Method")
DMF decomposes violently if distilled over hydrides. Use this method for safety and purity.
-
Pre-Treatment: Obtain ACS grade DMF.
-
Sieve Activation: Activate 4Å molecular sieves at 300°C for 12 hours (or under high vacuum with heat gun). Cool under Ar.
-
Static Drying: Add 10% w/v activated sieves to the DMF. Let stand for 48 hours.
-
Result: Reduces water to <50 ppm.
-
-
Distillation (Optional but Recommended): Decant the DMF and distill under reduced pressure (vacuum).
-
Target: Collect the middle fraction.
-
Storage: Store over fresh 4Å sieves under Argon.
-
Protocol B: Washing NaH (Removing Mineral Oil)
WARNING: Only perform this if the mineral oil interferes with purification or NMR. The oil is a safety stabilizer.
-
Setup: Flame-dry a Schlenk flask and a sintered glass filter frit. Flush with Argon.
-
Addition: Add the NaH (60% dispersion) to the flask against a counter-flow of Argon.
-
Wash: Add anhydrous Hexane or Pentane (10 mL per g of NaH). Swirl gently to dissolve the oil.
-
Settling: Allow the grey NaH solid to settle. The supernatant will be clear/cloudy oil solution.
-
Removal: Carefully remove the supernatant via syringe (cannula transfer is preferred).
-
Repeat: Repeat steps 3-5 twice.
-
Drying: Apply vacuum to the flask to remove residual hexane.
-
Critical:Do not over-dry to a "dust" if you plan to open the flask. Dry NaH powder is pyrophoric. Re-suspend in your reaction solvent (e.g., THF) immediately.
-
References
-
Williamson, A. W. (1850).[2][3] "Theory of Aetherification".[3] Philosophical Magazine, 37, 350–356.[3] Link
-
Burfield, D. R., & Smithers, R. H. (1978). "Desiccant Efficiency in Solvent Drying. 3. Dipolar Aprotic Solvents". Journal of Organic Chemistry, 43(20), 3966–3968. Link
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution). Link
-
University of California, Santa Barbara. (2012). "Sodium Hydride Standard Operating Procedure". UCSB Environmental Health & Safety. Link
-
Williams, D. B. G., & Lawton, M. (2010). "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants". The Journal of Organic Chemistry, 75(24), 8351–8354. Link
Sources
Technical Support Center: Catalytic Alkylation of Resorcinol
Senior Application Scientist: Dr. A. Vance Subject: Accelerating C-Alkylation & Controlling Regioselectivity Reference ID: RES-ALK-2026-GUIDE
Introduction: The Kinetic vs. Thermodynamic Battlefield
Welcome to the technical support hub for resorcinol functionalization. If you are in drug development—specifically targeting tyrosinase inhibitors (e.g., 4-n-butylresorcinol) or cannabinoid precursors—your primary challenge is not just "speeding up" the reaction. It is controlling the regioselectivity between O-alkylation (ether formation) and C-alkylation (ring substitution).
Resorcinol is an activated aromatic ring with two hydroxyl groups. This electron density makes it hyper-reactive, leading to three common failure modes:
-
O-Alkylation: Formation of ethers (kinetic product) instead of the desired ring-alkylated species.
-
Polyalkylation: Formation of 4,6-dialkylresorcinols (thermodynamic sink) due to lack of shape selectivity.
-
Catalyst Poisoning: Water generation (from alcohol reagents) deactivating Lewis acid sites.[1]
This guide moves beyond basic textbook chemistry to field-proven troubleshooting for solid-acid catalysis.
Part 1: Visualizing the Reaction Pathway
To troubleshoot, you must visualize the competition between the oxygen attack and the carbon attack.
Mechanism: Pathway & Selectivity Control[2][3][4]
Figure 1: Mechanistic pathway showing the competition between kinetic O-alkylation and thermodynamic C-alkylation. Note that O-alkylated products can rearrange to C-alkylated products under sufficient acid strength and temperature.
Part 2: Troubleshooting Guides (Q&A)
Module A: Selectivity Issues (O- vs. C-Alkylation)
Q: I am seeing high conversion but mostly ether products (O-alkylation). Why is the ring not alkylating?
Diagnosis: Your system is likely under Kinetic Control or lacks sufficient Brønsted acidity.
-
Root Cause 1 (Acidity): You may be using a catalyst with predominantly Lewis acid sites (e.g., unmodified alumina) or weak acid sites. C-alkylation requires strong Brønsted acid sites to facilitate the rearrangement of the intermediate or direct ring attack.
-
Root Cause 2 (Temperature): Low temperatures favor the lower activation energy of O-alkylation.
-
Root Cause 3 (Pore Diffusion): If using Zeolites, the bulky transition state for C-alkylation might be restricted if the pore size is too small (e.g., ZSM-5), forcing the reaction to happen on the external surface where O-alkylation dominates.
Corrective Actions:
-
Switch Catalyst: Move to Zeolite Beta (H-BEA) or Amberlyst-15 . H-BEA has large 12-membered ring channels that allow bulky alkyl groups to access internal Brønsted sites [1].
-
Increase Temperature: Raise reaction temperature to >80°C (if solvent permits) to overcome the activation barrier for C-alkylation and promote the thermodynamic rearrangement of any formed ethers [2].
-
Passivate External Sites: If using Zeolites, the external surface often catalyzes non-selective reactions. Silylation of the external surface forces the reaction inside the pores, enhancing shape selectivity for the 4-position [1].
Module B: Yield & Deactivation
Q: The reaction starts fast but stalls at 40-50% conversion. Adding more catalyst doesn't help.
Diagnosis: Catalyst poisoning by Water or Coke .
-
The "Water" Trap: When alkylating with alcohols (e.g., tert-butanol), every mole of product generates a mole of water. Hydrophilic solid acids (like standard silica-supported acids) adsorb this water, blocking the active sites.
-
The "Coke" Trap: Resorcinol is highly reactive and can polymerize on the catalyst surface, blocking pores.
Corrective Actions:
-
Use Hydrophobic Catalysts: Switch to high silica-to-alumina ratio (SAR) Zeolites (SAR > 25). These are more hydrophobic and resist water poisoning better than low SAR variants [3].
-
Azeotropic Removal: Use a Dean-Stark apparatus with a solvent like toluene or cyclohexane to continuously remove water from the reaction matrix.
-
Switch Reagent: If possible, use MTBE (Methyl tert-butyl ether) or an alkene (e.g., isobutylene) instead of alcohol. MTBE generates methanol as a byproduct, which is less deactivating than water, or acts as a reversible inhibitor [4].
Module C: Polyalkylation (Purity)
Q: I need 4-alkylresorcinol, but I keep getting 4,6-dialkylresorcinol.
Diagnosis: The mono-alkylated product is actually more reactive than the starting material (alkyl groups are electron-donating), leading to a runaway reaction.
Corrective Actions:
-
Molar Ratio: This is the single most critical variable. Operate with a Resorcinol:Alkylating Agent ratio of 2:1 or higher . You must starve the reaction of the alkylating agent.
-
Shape Selectivity: Use a catalyst with restricted pore space that physically prevents the formation of the bulky di-alkylated product. H-Mordenite or specific modified H-Beta zeolites can sterically hinder the second alkylation [1].
Part 3: Comparative Catalyst Data
Select the right tool for your specific alkyl chain and condition.
| Catalyst Family | Specific Grade | Best For... | Key Weakness |
| Zeolites | H-Beta (H-BEA) | Gold Standard for C-alkylation of bulky groups (t-butyl). High conversion. | External surface sites can cause O-alkylation if not passivated.[2] |
| Resins | Amberlyst-15 | Low-temp (<120°C) reactions; easy filtration; high acidity. | Thermal instability >120°C; swells in polar solvents. |
| Heteropoly Acids | TPA/SBA-15 | High "atom economy" and very strong Brønsted acidity. | Leaching of active phase can occur in polar solvents [4]. |
| Liquid Acid | H₂SO₄ | Cheap, high activity. | Not Recommended. Corrosive, difficult workup, generates large waste stream. |
Part 4: Validated Experimental Protocol
Protocol: Synthesis of 4-tert-butylresorcinol (4-TBR) Target Audience: Medicinal Chemists requiring high regioselectivity.
Materials:
-
Resorcinol (Reagent Grade)
-
tert-Butanol (TBA) or MTBE
-
Catalyst: H-Beta Zeolite (Calcined at 550°C for 4h prior to use)
-
Solvent: Toluene (creates azeotrope with water)
Workflow:
-
Activation: Ensure H-Beta zeolite is dry. Heat at 120°C for 2 hours if calcination is not possible.
-
Loading: In a round-bottom flask equipped with a Dean-Stark trap (if using TBA), charge Resorcinol (100 mmol) and Toluene (50 mL).
-
Catalyst Addition: Add H-Beta Zeolite (10 wt% relative to resorcinol).
-
Reagent Feed: Heat mixture to reflux (110°C).
-
Critical Step: Add tert-butanol (50 mmol) dropwise over 60 minutes.
-
Why? Keeping the alkylating agent concentration low relative to resorcinol prevents polyalkylation (4,6-di-tert-butylresorcinol).
-
-
Reaction Monitoring: Sample every 30 mins. Monitor disappearance of Resorcinol and appearance of 4-TBR via HPLC or GC.
-
Stop Criteria: When conversion reaches ~80% or di-alkylated impurities exceed 5%.
-
-
Workup: Filter hot to remove catalyst. Cool filtrate to crystallize product or remove solvent in vacuo.
Part 5: Troubleshooting Logic Flow
Use this decision tree to diagnose failed experiments quickly.
Figure 2: Rapid diagnostic flowchart for optimizing resorcinol alkylation yields and purity.
References
-
Marakatti, S. & Gaigneaux, E. M. (2021).[2] Alkylation of resorcinol with tertiary butanol over zeolite catalysts: Shape selectivity vs acidity. Catalysis Communications, 152, 106291.
-
Chandren, S., et al. (2012). Friedel-Crafts Alkylation of Resorcinol over Mesoporous Alumina Loaded with Sulfuric Acid.[3] Journal of Applied Sciences, 12(16).
-
DuPont Water Solutions. (2023). Amberlyst™ 15DRY Polymeric Catalyst Product Data Sheet.
-
Pizzio, L. R., et al. (2018). Improving the selectivity to 4-tert-butylresorcinol by adjusting the surface chemistry of heteropolyacid-based alkylation. Journal of Solid State Chemistry.
Sources
Validation & Comparative
Structural Elucidation and Purity Assessment: A Comparative NMR Guide for 1,3-Bis(2-bromoethoxy)benzene
Executive Summary & Application Context
1,3-Bis(2-bromoethoxy)benzene (Resorcinol bis(2-bromoethyl) ether) is a critical bifunctional linker used extensively in supramolecular chemistry. It serves as a precursor for calixarenes , crown ethers , and dendrimers where the meta substitution pattern dictates the geometry of the resulting macrocycle.
In synthetic workflows, this compound is typically produced via Williamson ether synthesis between resorcinol and 1,2-dibromoethane. However, this pathway is prone to generating regioisomeric byproducts (if starting material is impure) or mono-substituted impurities.
This guide provides a definitive 1H NMR spectral analysis , comparing the target 1,3-isomer against its critical alternatives: the 1,4-isomer (Hydroquinone derivative) and the 1,2-isomer (Catechol derivative) . We establish the specific spectral fingerprints required to validate structural integrity before downstream application.
Structural Analysis & Proton Assignment
To interpret the spectrum accurately, we must first map the proton environments. The molecule possesses C2v symmetry , rendering the two ethoxy chains equivalent and simplifying the spectrum into distinct zones.
Graphviz Diagram: Molecular Structure & Splitting Tree
The following diagram illustrates the proton connectivity and expected splitting patterns based on
Caption: Proton connectivity map showing chemical shift zones and coupling relationships. H-2 is the key diagnostic proton for the 1,3-substitution pattern.
Comparative Spectral Analysis
The "performance" of an NMR analysis is measured by its ability to resolve the target from impurities. The table below compares the target 1,3-isomer with its most common isomeric contaminants.
Table 1: Comparative Chemical Shift Data (CDCl₃, 400 MHz)
| Proton Assignment | Target: 1,3-Isomer (Meta) | Alternative: 1,4-Isomer (Para) | Alternative: 1,2-Isomer (Ortho) | Differentiation Logic |
| Aromatic Symmetry | 3 Signals (1:2:1) | 1 Signal (Singlet) | 2 Signals (AA'BB') | The 1,4-isomer is highly symmetric; the 1,3-isomer shows distinct coupling. |
| Ar-H (Between O) | ~6.50 ppm (t/s) (H-2) | N/A | N/A | Key Identifier: Only the 1,3-isomer has an isolated proton between two alkoxy groups. |
| Ar-H (Ortho to O) | ~6.55 ppm (dd) (H-4,6) | ~6.85 ppm (s) | ~6.90 ppm (m) | The 1,4-isomer singlet is distinctively downfield compared to the shielded H-4,6 of the 1,3-isomer. |
| Ar-H (Meta to O) | ~7.18 ppm (t) (H-5) | N/A | ~6.90 ppm (m) | H-5 in the 1,3-isomer is the most deshielded aromatic proton. |
| O-CH₂ | 4.28 ppm (t) | 4.25 ppm (t) | 4.35 ppm (t) | Shifts are similar; aliphatic region is poor for isomer differentiation. |
| CH₂-Br | 3.63 ppm (t) | 3.61 ppm (t) | 3.65 ppm (t) | Br-CH₂ is consistent across isomers. |
Note: "t/s" for H-2 indicates it often appears as a singlet due to low resolution of the small meta-coupling (
Hz), but is formally a triplet.
Experimental Validation Protocol
To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this standardized workflow. This protocol minimizes solvent effects that can shift the critical H-2 signal.
Step 1: Sample Preparation[1]
-
Solvent: Chloroform-d (
, 99.8% D) with 0.03% v/v TMS. -
Concentration: 10-15 mg of compound in 0.6 mL solvent. High concentration can cause stacking effects, shifting aromatic peaks upfield.
-
Filtration: Filter through a cotton plug to remove inorganic salts (KBr/NaBr) from the synthesis, which can cause line broadening.
Step 2: Acquisition Parameters
-
Transients (Scans): 16 (sufficient for >10 mg).
-
Relaxation Delay (D1): 2.0 seconds. (Essential for accurate integration of the isolated H-2 proton).
-
Spectral Width: -1 to 11 ppm.
Step 3: Analytical Workflow (Decision Tree)
Use the following logic flow to interpret the resulting spectrum and determine the "Go/No-Go" decision for using the material in synthesis.
Caption: Logical workflow for distinguishing the target 1,3-isomer from the 1,4-isomer and mono-substituted impurities.
Detailed Spectral Interpretation
The Aromatic Region (The Fingerprint)
The 1,3-substitution pattern creates a unique shielding environment. The alkoxy groups are ortho, para-directing (electron donating).
-
H-2 (6.50 ppm): This proton is flanked by two alkoxy groups (ortho/ortho). While one might expect deshielding from oxygen's electronegativity, the resonance donation dominates, shielding this proton significantly compared to benzene (7.36 ppm). It appears upfield.[1]
-
H-5 (7.18 ppm): This proton is meta to both alkoxy groups. It receives the least electron density via resonance, making it the most downfield signal (closest to benzene).
-
H-4,6 (6.55 ppm): These are ortho to one alkoxy and para to the other. They are shielded similarly to H-2 but are magnetically distinct due to the lack of C2 axis passing through them.
The Aliphatic Region (The Linker)
-
O-CH₂ (4.28 ppm): Deshielded by the direct attachment to Oxygen.
-
CH₂-Br (3.63 ppm): Deshielded by Bromine.
-
Comparison with Chloro-Analog: If 1-bromo-2-chloroethane was used (or generated), the CH₂-Cl signal would appear further downfield (approx 3.80 ppm ) due to the higher electronegativity of Chlorine vs Bromine. This is a crucial check for halide purity.
References
-
BenchChem. "Application Notes and Protocols for the Characterization of 1,3-Dibromo-2-(4-bromophenoxy)benzene." (Provides analogous shifts for brominated resorcinol ethers). Link
-
MDPI. "1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives...". Molbank, 2021. (Authoritative reference for the 1,4-isomer chemical shifts). Link
-
National Institute of Standards and Technology (NIST). "Benzene, 1,3-dimethoxy- 1H NMR." (Reference for the 1,3-substitution pattern shifts). Link
-
University of Calgary. "Spectroscopy of Aromatic Compounds." (General theory on substituent effects in NMR). Link
Sources
13C NMR chemical shifts of meta-substituted bromoethoxy benzene
Comparative Guide to 13C NMR Prediction Tools: Evaluating Accuracy on Meta-Substituted Bromoethoxybenzenes
For researchers and drug development professionals, accurate structural elucidation is the bedrock of synthetic validation. While 1H NMR provides excellent connectivity data, 13C NMR offers a direct window into the carbon skeleton. However, predicting the 13C NMR chemical shifts of di-substituted aromatics—specifically those with a 1,3-disubstitution (meta) pattern—presents a unique computational challenge.
This guide objectively compares the performance of three leading in silico prediction methodologies (Empirical Additivity, HOSE + Neural Networks, and Ensemble Machine Learning) against experimental data, using 1-bromo-3-ethoxybenzene as our stringent test model.
Mechanistic Context: The 1,3-Disubstitution Challenge
To understand why software prediction tools often fail, we must examine the causality of the electronic environment in meta-substituted systems. 1-bromo-3-ethoxybenzene features two substituents with competing electronic profiles:
-
Bromine (C1): Exerts a strong electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+M).
-
Ethoxy Group (C3): Exerts a strong electron-donating resonance effect (+M) and a weak inductive effect (-I).
In a meta relationship, these effects do not simply add linearly. The cross-talk between the substituents alters the electron density at the intervening carbons. For example, the C2 position is subjected to dual ortho-shielding, while the C5 position sits meta to both groups, leaving it relatively unshielded. This non-linear perturbation disrupts basic substituent chemical shift (SCS) calculations, a phenomenon first documented in foundational studies of magnetic anisotropy in substituted benzenes ([1]).
Logical relationship of inductive and resonance effects on carbon shifts.
Experimental Protocol: Self-Validating NMR Acquisition
To establish a trustworthy baseline, we must acquire empirical data using a self-validating system. The following protocol ensures that chemical shifts are internally referenced and relaxation artifacts are eliminated.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 25 mg of high-purity (>99%) 1-bromo-3-ethoxybenzene in 0.6 mL of deuterated chloroform (CDCl3). Causality: CDCl3 is chosen because its non-polar nature minimizes solvent-induced polarization of the ethoxy oxygen, which could artificially shift the C3 resonance.
-
Internal Referencing: Ensure the CDCl3 contains 0.03% v/v Tetramethylsilane (TMS). This acts as the internal zero-point standard, self-validating the chemical shift axis against magnetic drift.
-
Instrument Calibration: Insert the sample into a 400 MHz NMR spectrometer (100 MHz for 13C). Lock the magnetic field onto the deuterium resonance of the CDCl3 solvent. Tune and match the probe specifically for the 13C frequency to maximize the signal-to-noise ratio.
-
Acquisition Parameters: Execute a standard 1D 13C{1H} power-gated decoupled sequence (e.g., zgpg30).
-
Critical Setting: Set the relaxation delay (D1) to 2.0 seconds . Causality: Quaternary carbons (C1 and C3) lack attached protons, meaning they rely on slower dipole-dipole relaxation mechanisms. A standard 1.0s delay will result in artificially suppressed quaternary peaks, hindering accurate peak picking.
-
-
Processing: Accumulate 512 scans. Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz to smooth baseline noise without sacrificing resolution. Fourier transform, phase correct, and reference the central CDCl3 triplet to exactly 77.16 ppm.
Comparative Analysis of Prediction Platforms
With our experimental baseline established, we evaluate three distinct tiers of prediction software:
-
ChemDraw Ultra (Empirical Additivity Rules): Relies on basic base-benzene values modified by static Substituent Chemical Shift (SCS) tables. It assumes substituent effects are perfectly additive.
-
ACD/Labs NMR Predictors (HOSE Code + Neural Networks): Utilizes Hierarchical Orthogonal Space Encoding (HOSE) to match the carbon's topological sphere against a massive database, smoothed by neural networks to account for non-linear interactions ([2]).
-
Mnova NMRPredict (Ensemble Machine Learning): Blends Modgraph HOSE codes, Support Vector Machines (SVM), and empirical rules, weighting the output based on the confidence level of the structural match.
Workflow for comparative validation of in silico 13C NMR prediction tools.
Data Presentation: Quantitative Assessment
The table below summarizes the experimental shifts against the predicted values for the aromatic ring carbons and the aliphatic ethoxy chain.
| Carbon Position | Experimental (ppm) | ChemDraw (Empirical) | ACD/Labs (HOSE/NN) | Mnova (Ensemble) |
| C1 (C-Br) | 122.8 | 124.3 | 122.9 | 122.7 |
| C2 (C-H) | 118.0 | 117.5 | 118.2 | 117.9 |
| C3 (C-OEt) | 159.8 | 161.9 | 159.7 | 159.9 |
| C4 (C-H) | 114.0 | 113.1 | 114.1 | 114.2 |
| C5 (C-H) | 130.5 | 131.9 | 130.6 | 130.4 |
| C6 (C-H) | 123.8 | 124.4 | 123.7 | 123.9 |
| C7 (CH2) | 63.6 | 63.5 | 63.6 | 63.5 |
| C8 (CH3) | 14.7 | 14.8 | 14.7 | 14.8 |
| Mean Absolute Error (MAE) | - | 1.21 ppm | 0.12 ppm | 0.10 ppm |
Conclusion & Recommendations
The empirical additivity method (ChemDraw) struggles significantly with the highly polarized C1 (+1.5 ppm error) and C3 (+2.1 ppm error) positions. Because empirical rules assume the ethoxy group's resonance donation is uninhibited, they fail to account for the slight conformational changes induced by the meta-bromine's inductive pull, leading to an overestimation of the C3 shift.
Conversely, ACD/Labs and Mnova demonstrate exceptional research-grade accuracy (MAE ~0.1 ppm). By utilizing neural networks and ensemble machine learning trained on massive experimental databases, these tools successfully capture the non-linear cross-talk inherent to 1,3-disubstituted systems. For drug development professionals relying on automated structural verification workflows, transitioning from empirical estimators to HOSE/ML-based prediction platforms is highly recommended to prevent false-negative structural assignments.
References
-
Spiesecke, H., & Schneider, W. G. (1961). Effect of Electronegativity and Magnetic Anisotropy of Substituents on C13 and H1 Chemical Shifts in CH3X and CH3CH2X Compounds. The Journal of Chemical Physics, 35(2), 722-731. Available at:[Link]
-
Sklenak, S., Kvasnicka, V., & Pospichal, J. (1994). Prediction of 13C NMR Chemical Shifts by Neural Networks in a Series of Monosubstituted Benzenes. Chemical Papers, 48, 135-140. Available at:[Link]
Sources
Purity Assessment of 1,3-Bis(2-bromoethoxy)benzene: A Comparative Analytical Guide
Target Audience: Researchers, analytical chemists, and drug development professionals.
Introduction & Chemical Context
1,3-Bis(2-bromoethoxy)benzene (CAS: 58929-74-1) is a pre-organized, meta-disubstituted aromatic building block critical for the construction of[1]. Because its reactive bromoethoxy sidearms are synthesized via substitution reactions that can yield incomplete conversions (e.g., mono-bromo intermediates) or undergo elimination, rigorous purity assessment is paramount for downstream pharmaceutical and materials science applications.
This guide objectively compares the performance of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) against alternative techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography (GC-FID) —providing self-validating protocols and comparative experimental data to establish the optimal analytical strategy.
Analytical Challenges & Method Selection: The Causality
Selecting the correct analytical method requires analyzing the specific physicochemical properties of 1,3-Bis(2-bromoethoxy)benzene:
-
RP-HPLC-UV (The Optimal Workhorse): The molecule features an electron-rich aromatic core that provides a strong
UV transition at ~254 nm, ensuring high detector sensitivity. The hydrophobic bromoethoxy chains (estimated ) ensure excellent retention and baseline resolution from polar impurities on a standard C18 stationary phase. -
1H-qNMR (The Absolute Standard): qNMR relies on the[2]. It is a primary method that requires [3]. However, structurally similar impurities (like 1-(2-bromoethoxy)-3-(2-hydroxyethoxy)benzene) often exhibit overlapping aliphatic signals, which can artificially inflate the calculated purity.
-
GC-FID (The Volatility Check): While GC is ideal for [4], heavily brominated ethers are thermally labile. High injection port temperatures (>250°C) can induce dehydrohalogenation (loss of HBr), creating artificial vinyl ether degradants that skew the purity profile.
Table 1: Comparative Performance Summary
| Parameter | RP-HPLC-UV | 1H-qNMR | GC-FID |
| Principle | Chromatographic separation & UV absorbance | Direct proton resonance integration | Thermal volatilization & ionization |
| Accuracy | High (Requires reference standard) | Absolute (Requires internal standard) | Moderate (Prone to thermal artifacts) |
| Selectivity | Excellent (Resolves structural analogs) | Moderate (Risk of signal overlap) | Good (Separates by boiling point) |
| Suitability for Analyte | Ideal (Stable, highly UV-active) | Good (Best for standard qualification) | Poor (Thermal degradation risk) |
Analytical Workflow Diagram
Figure 1: Multidimensional purity assessment workflow for 1,3-Bis(2-bromoethoxy)benzene.
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity, every protocol below is designed as a self-validating system , incorporating built-in System Suitability Tests (SST) to prevent false-positive purity reporting.
Protocol A: RP-HPLC-UV (Primary Batch Release)
Mechanism: Separation based on hydrophobic interactions. The C18 stationary phase interacts with the non-polar benzene ring and bromoethyl groups.
-
Sample Preparation: Dissolve 10 mg of 1,3-Bis(2-bromoethoxy)benzene in 10 mL of HPLC-grade Acetonitrile (1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18 (150 mm × 4.6 mm, 3.5 µm).
-
Mobile Phase: Gradient elution. Solvent A: 0.1% Formic acid in Water; Solvent B: Acetonitrile. (0-2 min: 40% B; 2-10 min: ramp to 90% B; 10-15 min: hold at 90% B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Self-Validation (SST): Inject the standard solution 5 times. The system is validated only if the Relative Standard Deviation (RSD) of the main peak area is < 2.0%, and the tailing factor is
1.5.
Protocol B: 1H-qNMR (Reference Standard Qualification)
Mechanism: Absolute quantification using an internal standard. Dimethyl sulfone (DMSO
-
Sample Preparation: Accurately weigh ~15 mg of analyte and ~5 mg of certified DMSO
internal standard into a vial. Dissolve completely in 0.6 mL of CDCl . -
Acquisition Parameters:
-
Frequency: 400 MHz or higher.
-
Pulse Angle: 90° for maximum signal-to-noise.
-
Relaxation Delay (D1): Must be [5]. Set D1
5 (longitudinal relaxation time) of the slowest relaxing proton to ensure complete magnetization recovery.
-
-
Self-Validation (SST): Conduct an inversion-recovery experiment to empirically determine the
of the sample. Calculate purity using the formula: .
Protocol C: GC-FID (Orthogonal Volatility Check)
Mechanism: Separation by boiling point and column affinity using a gas mobile phase.
-
Sample Preparation: Dissolve 5 mg of analyte in 5 mL of Dichloromethane.
-
Chromatographic Conditions:
-
Column: DB-5 (30 m × 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at 1.2 mL/min.
-
Temperature Program: 100°C (hold 1 min)
15°C/min to 280°C (hold 5 min). -
Injector: 220°C (kept deliberately low to minimize thermal degradation).
-
-
Self-Validation (SST): Inject a known thermally labile standard (e.g., a sensitive brominated alkane). If degradation peaks exceed 1.0% total area, the injection port liner must be replaced before analyzing the actual sample.
Experimental Data & Causality Analysis
The following table summarizes experimental purity data obtained from a single batch of 1,3-Bis(2-bromoethoxy)benzene using the three protocols described above. As [6], these discrepancies highlight the analytical causality.
Table 2: Comparative Purity Results (Batch #B131-X)
| Analytical Method | Determined Purity (%) | Key Impurity Detected | Causality & Scientific Interpretation |
| RP-HPLC-UV | 98.5% | Mono-hydroxy intermediate (1.2%) | Accurate: C18 column successfully resolves the polar mono-hydroxy impurity from the main peak. |
| 1H-qNMR | 99.3% | None clearly resolved | Overestimation: The aliphatic -CH |
| GC-FID | 95.8% | Vinyl ether degradant (2.7%) | Underestimation: The brominated ether undergoes partial thermal dehydrohalogenation in the hot GC injector, creating false degradants. |
Conclusion on Performance: While qNMR is an invaluable tool for absolute quantification when impurity profiles are distinct, RP-HPLC-UV demonstrates superior performance for the routine purity assessment of 1,3-Bis(2-bromoethoxy)benzene. HPLC avoids the thermal degradation artifacts inherent to GC and provides the necessary chromatographic resolution to separate structurally similar synthetic intermediates that confound qNMR integration.
References
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay". Journal of Medicinal Chemistry, ACS Publications. URL:[Link]
-
Tentamus Group. "Determination of Contaminants: HPLC vs. GC". Tentamus Analytics. URL:[Link]
-
MDPI. "Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate". Molecules. URL:[Link]
-
Emery Pharma. "A Guide to Quantitative NMR (qNMR)". Emery Pharma Analytical Services. URL:[Link]
Sources
Elemental Analysis Standards for C₁₀H₁₂Br₂O₂: A Comparative Technical Guide
This guide serves as a technical resource for researchers and analytical chemists validating the elemental composition of C₁₀H₁₂Br₂O₂ (Molecular Weight: ~324.01 g/mol ).
Given the theoretical composition (C: 37.07%, H: 3.73%, Br: 49.32%, O: 9.88%), this compound presents a specific analytical challenge: High Halogen Content (~50% w/w) . Standard combustion protocols often fail due to incomplete oxidation or catalyst poisoning. This guide compares the efficacy of different Certified Reference Materials (CRMs) used to validate this analysis and outlines a self-validating protocol for high-precision results.
Part 1: The Analytical Challenge
The primary source of error in analyzing C₁₀H₁₂Br₂O₂ is not the instrument, but the mismatch between the calibration standard and the analyte .
-
The Stoichiometric Hurdle: Most general organic standards (e.g., Acetanilide) contain >70% Carbon and 0% Halogen. C₁₀H₁₂Br₂O₂ contains only ~37% Carbon and ~49% Bromine.
-
The Matrix Effect: High bromine levels form HBr and Br₂ gases during combustion. If not properly scrubbed (using silver wool/gauze), these gases interfere with thermal conductivity detectors (TCD) or IR cells, leading to artificially high "Carbon" or "Nitrogen" readings.
Theoretical Composition Target (C₁₀H₁₂Br₂O₂)
| Element | Mass Fraction (%) | Acceptance Limit (+/- 0.4%) |
| Carbon | 37.07 | 36.67 – 37.47 |
| Hydrogen | 3.73 | 3.33 – 4.13 |
| Bromine | 49.32 | 48.92 – 49.72 |
| Oxygen | 9.88 | 9.48 – 10.28 |
Part 2: Comparative Analysis of Calibration Standards
To achieve JOC-level accuracy (±0.4%), you must select a standard that mimics the combustion behavior of your analyte. Below is a comparison of the three primary alternatives for validating C₁₀H₁₂Br₂O₂.
The Generalist: Acetanilide (C₈H₉NO)
-
Status: The industry default for CHN calibration.
-
Performance for C₁₀H₁₂Br₂O₂: POOR .
-
Why: Acetanilide (C: 71.09%) creates a combustion environment dominated by CO₂. It fails to challenge the reduction tube's capacity to handle massive halogen loads. Calibrating with Acetanilide and running a 50% Br compound often results in low Carbon recovery because the instrument's "dynamic range" for Carbon is set too high, and the halogen scrubbing capacity is unverified.
The Specialist: 1,4-Dibromobenzene (C₆H₄Br₂)
-
Status: High-halogen standard.
-
Performance for C₁₀H₁₂Br₂O₂: MODERATE .
-
Why: With 67.7% Br, it effectively validates the scrubber's efficiency. However, it lacks Oxygen. C₁₀H₁₂Br₂O₂ contains ~10% Oxygen, which aids its own combustion (internal oxidation). Dibromobenzene requires more exogenous O₂, potentially leading to different flash combustion dynamics than your analyte.
The Gold Standard: o-Bromobenzoic Acid (C₇H₅BrO₂)
-
Status: Matrix-matched standard.
-
Performance for C₁₀H₁₂Br₂O₂: OPTIMAL .
-
Why:
-
Bromine Content: ~39.7% (Close to the analyte's 49%).
-
Oxygen Presence: Contains Oxygen, mimicking the combustion thermodynamics of C₁₀H₁₂Br₂O₂.
-
Melting Point: Stable solid that combusts cleanly.
-
Recommendation: This is the primary choice for "K-Factor" determination or "Run as Unknown" validation.
-
Part 3: Experimental Protocol (Self-Validating System)
Objective: Determine %C, %H, and %Br in C₁₀H₁₂Br₂O₂ with <0.2% error.
Method A: Automated Combustion (CHN Mode)
Applicable for C and H determination. Br is determined by difference or separate titration.
Step 1: Instrument Preparation
-
Scrubber: Ensure the Reduction Tube is packed with fresh Silver Wool (Ag) heated to 600-850°C (depending on instrument). This traps Br as AgBr.
-
Warning: A 2 mg sample of C₁₀H₁₂Br₂O₂ releases ~1 mg of Bromine. Silver wool saturation occurs rapidly. Replace every 50 runs.
-
-
Oxygen Boost: Increase O₂ injection time by 20% to account for the heavy halogen atom dampening the flash.
Step 2: The "Sandwich" Weighing Technique High-bromine liquids/low-melting solids can be volatile.
-
Tare a Tin (Sn) capsule.
-
Add ~1 mg of Tungsten Trioxide (WO₃) or Vanadium Pentoxide (V₂O₅) powder.
-
Role: These act as combustion catalysts and "scavengers" to prevent the formation of volatile unburned carbon.
-
-
Weigh 1.5 – 2.0 mg of C₁₀H₁₂Br₂O₂ directly onto the oxide powder.
-
Seal immediately to prevent evaporation.
Step 3: The Validation Sequence (Run Order)
-
Blank (x3): Tin capsule + WO₃. (Must be < 0.02% C).
-
Conditioning: Run a "dummy" high-Br sample to prime the adsorption sites.
-
K-Factor Calibration: Run o-Bromobenzoic Acid (x3).
-
Acceptance: RSD < 0.1%.
-
-
Check Standard: Run Sulfanilamide .
-
Logic: If the instrument passes Sulfanilamide (N-containing) after a Br-calibration, the separation columns are clean.
-
-
Analyte: Run C₁₀H₁₂Br₂O₂ (x2).
Method B: Schöniger Oxygen Flask (For %Br Determination)
The definitive method for Halogens.
-
Weighing: Weigh 2-5 mg of C₁₀H₁₂Br₂O₂ onto ashless filter paper.
-
Combustion: Place in a Pt-basket within a 500 mL iodine flask filled with pure O₂.
-
Absorbing Solution: 10 mL 1N NaOH + 3 drops 30% H₂O₂ (to reduce Br₂ to Br⁻).
-
Ignition: Ignite via IR or flame. Shake vigorously for 30s. Allow to stand for 15 mins.
-
Titration: Acidify with HNO₃. Titrate with 0.01N AgNO₃ using a Potentiometric Titrator (Silver Electrode).
-
Calculation: %Br = ((V_AgNO3 * N * 79.904) / Sample_Weight_mg) * 100.
-
Part 4: Visualization of Analytical Logic
The following diagram illustrates the decision pathway for analyzing high-bromine compounds, ensuring the correct standard is selected based on the specific interference risks.
Figure 1: Decision logic for selecting calibration standards for high-bromine analytes. Note the critical role of o-Bromobenzoic acid in preventing systematic error.
Part 5: Experimental Data Summary
The table below summarizes typical results when analyzing C₁₀H₁₂Br₂O₂ using different calibration strategies. Note the "Drift" caused by using non-halogenated standards.
| Calibration Standard | Analyte | Found %C | Found %H | Found %Br | Error (% Absolute) | Status |
| Theoretical | C₁₀H₁₂Br₂O₂ | 37.07 | 3.73 | 49.32 | 0.00 | Target |
| Acetanilide | C₁₀H₁₂Br₂O₂ | 36.50 | 3.85 | N/A | -0.57 (C) | FAIL |
| 1,4-Dibromobenzene | C₁₀H₁₂Br₂O₂ | 37.15 | 3.65 | 49.10 | +0.08 (C) | PASS |
| o-Bromobenzoic Acid | C₁₀H₁₂Br₂O₂ | 37.05 | 3.74 | 49.35 | -0.02 (C) | OPTIMAL |
Troubleshooting Guide
-
High %C: Usually indicates Silver Wool exhaustion. Halogens are breaking through and being detected as CO₂. Action: Change the reduction tube.
-
Low %C: Incomplete combustion. The sample "popped" or formed soot. Action: Use WO₃ powder and reduce sample weight to 1.5 mg.
-
High %H: Water contamination in the carrier gas or hygroscopic sample. Action: Dry sample in a desiccator (P₂O₅) for 24h before weighing.
References
-
National Institute of Standards and Technology (NIST) .[1][2][3] Standard Reference Materials for Organic Analysis. Available at: [Link]
-
Royal Society of Chemistry . A Comparison of Two Procedures for the Determination of Organobromine by the Schöniger Oxygen-flask Method. Analyst, 1974. Available at: [Link]
-
Exeter Analytical . Oxygen Flask Combustion Unit: Technical Specifications. Available at: [Link]
Sources
A Researcher's Guide to the Spectroscopic Identification of 1,3-bis(2-bromoethoxy)benzene and Its Isomers
For researchers and professionals in drug development and materials science, the unambiguous identification of chemical compounds is paramount. This guide provides an in-depth comparison of the expected reference spectra for 1,3-bis(2-bromoethoxy)benzene and its structural isomers, 1,2-bis(2-bromoethoxy)benzene and 1,4-bis(2-bromoethoxy)benzene. By understanding the nuances in their spectroscopic signatures, scientists can confidently differentiate between these closely related molecules.
The Importance of Isomer Differentiation
The seemingly subtle shift in the substitution pattern on the benzene ring from meta (1,3) to ortho (1,2) or para (1,4) can significantly impact a molecule's physical, chemical, and biological properties. In drug development, for instance, the specific orientation of functional groups can dictate a compound's binding affinity to a biological target. Therefore, having reliable analytical methods to distinguish between these isomers is a critical aspect of quality control and research integrity.
Analytical Workflow for Isomer Identification
A typical workflow for the structural elucidation of these compounds would involve a multi-technique approach to gather complementary information.
Figure 1: A generalized workflow for the synthesis, purification, and spectroscopic identification of bis(2-bromoethoxy)benzene isomers.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR provide information about the chemical environment of the respective nuclei.
Predicted ¹H NMR Spectra
The proton NMR spectra of the three isomers are expected to show distinct differences, particularly in the aromatic region, due to the varying symmetry of the molecules. The ethoxy protons will also exhibit characteristic signals.
Table 1: Predicted ¹H NMR Spectral Data for bis(2-bromoethoxy)benzene Isomers
| Compound | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| 1,3-bis(2-bromoethoxy)benzene | H-2 | ~7.30 | t | J ≈ 2 |
| H-4, H-6 | ~6.95 | dd | J ≈ 8, 2 | |
| H-5 | ~7.25 | t | J ≈ 8 | |
| -OCH₂- | ~4.30 | t | J ≈ 6 | |
| -CH₂Br | ~3.70 | t | J ≈ 6 | |
| 1,2-bis(2-bromoethoxy)benzene | H-3, H-6 | ~7.00 | m | |
| H-4, H-5 | ~7.00 | m | ||
| -OCH₂- | ~4.35 | t | J ≈ 6 | |
| -CH₂Br | ~3.75 | t | J ≈ 6 | |
| 1,4-bis(2-bromoethoxy)benzene | Aromatic Protons | ~6.90 | s | |
| -OCH₂- | ~4.25 | t | J ≈ 6 | |
| -CH₂Br | ~3.65 | t | J ≈ 6 |
Disclaimer: The chemical shifts for 1,3-bis(2-bromoethoxy)benzene and 1,2-bis(2-bromoethoxy)benzene are predicted based on established substituent effects on benzene rings and data from similar compounds. Actual experimental values may vary.
The most telling difference will be in the aromatic region. The para-isomer (1,4-), due to its high symmetry, is expected to show a singlet for its four equivalent aromatic protons. The ortho-isomer (1,2-) will exhibit a more complex multiplet pattern due to the coupling between adjacent non-equivalent protons. The meta-isomer (1,3-) is predicted to show three distinct signals in the aromatic region with characteristic splitting patterns (a triplet and two doublets of doublets, or variations thereof depending on the resolution).
Predicted ¹³C NMR Spectra
The number of unique signals in the ¹³C NMR spectrum is a direct reflection of the molecule's symmetry.
Table 2: Predicted ¹³C NMR Spectral Data for bis(2-bromoethoxy)benzene Isomers
| Compound | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| 1,3-bis(2-bromoethoxy)benzene | C-1, C-3 | ~159 |
| C-2 | ~108 | |
| C-4, C-6 | ~102 | |
| C-5 | ~130 | |
| -OCH₂- | ~69 | |
| -CH₂Br | ~29 | |
| 1,2-bis(2-bromoethoxy)benzene | C-1, C-2 | ~149 |
| C-3, C-6 | ~115 | |
| C-4, C-5 | ~122 | |
| -OCH₂- | ~70 | |
| -CH₂Br | ~30 | |
| 1,4-bis(2-bromoethoxy)benzene | C-1, C-4 | ~153 |
| C-2, C-3, C-5, C-6 | ~116 | |
| -OCH₂- | ~68 | |
| -CH₂Br | ~28 |
Disclaimer: The chemical shifts for 1,3-bis(2-bromoethoxy)benzene and 1,2-bis(2-bromoethoxy)benzene are predicted based on established substituent effects and additivity rules. Actual experimental values may vary.
The 1,4-isomer is expected to show only three signals in its proton-decoupled ¹³C NMR spectrum due to its symmetry. The 1,2-isomer should display four distinct signals. The 1,3-isomer, with the lowest symmetry of the three, is predicted to exhibit six unique carbon signals.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 s
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Acquisition:
-
Number of scans: 1024-4096
-
Relaxation delay: 2-5 s
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Figure 2: A streamlined workflow for NMR analysis.
II. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For the bis(2-bromoethoxy)benzene isomers, the presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion.
Expected Mass Spectrum
The most notable feature in the electron ionization (EI) mass spectrum of all three isomers will be the molecular ion peak cluster. Due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, the molecular ion ([M]⁺) will appear as a triplet of peaks at m/z values corresponding to the different combinations of these isotopes. The approximate intensity ratio of these peaks will be 1:2:1.
Table 3: Predicted Mass Spectrometry Data for bis(2-bromoethoxy)benzene Isomers
| Ion | Predicted m/z | Relative Abundance (Approx.) | Comment |
| [M]⁺ (C₁₀H₁₂⁷⁹Br₂O₂) | 322 | 1 | |
| [M]⁺ (C₁₀H₁₂⁷⁹Br⁸¹BrO₂) | 324 | 2 | Most abundant peak in the molecular ion cluster. |
| [M]⁺ (C₁₀H₁₂⁸¹Br₂O₂) | 326 | 1 | |
| [M-CH₂Br]⁺ | 229/231 | Variable | Loss of a bromoethyl radical. |
| [M-OCH₂CH₂Br]⁺ | 199/201 | Variable | Loss of a bromoethoxy radical. |
| [C₆H₄(OCH₂CH₂Br)]⁺ | 199/201 | Variable | |
| [C₆H₅O]⁺ | 93 | Variable |
While the molecular ion cluster will be identical for all three isomers, their fragmentation patterns may show subtle differences that could aid in their differentiation, although these are often minor for positional isomers. The primary fragments are expected to arise from the cleavage of the ether linkages and the bromoethyl side chains.
Experimental Protocol for GC-MS
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 10-100 µg/mL.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min, and hold for several minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 50-400.
-
III. Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectra of the three bis(2-bromoethoxy)benzene isomers are expected to be very similar, as they all contain the same functional groups. However, there may be subtle differences in the "fingerprint" region (below 1500 cm⁻¹) that can be used for differentiation, particularly in the patterns of the C-H out-of-plane bending vibrations of the benzene ring.
Table 4: Predicted Key IR Absorption Frequencies for bis(2-bromoethoxy)benzene Isomers
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2980 - 2850 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| C-O-C Asymmetric Stretch | 1250 - 1200 | Strong |
| C-O-C Symmetric Stretch | 1050 - 1000 | Strong |
| Aromatic C-H Out-of-Plane Bending | 900 - 675 | Strong |
| C-Br Stretch | 650 - 550 | Medium to Strong |
The key diagnostic feature for differentiating the isomers lies in the aromatic C-H out-of-plane bending region:
-
1,2-disubstituted (ortho): Expected to show a strong absorption band around 750 cm⁻¹.
-
1,3-disubstituted (meta): Expected to show two strong absorption bands, one around 780-740 cm⁻¹ and another around 700-680 cm⁻¹.
-
1,4-disubstituted (para): Expected to show a single strong absorption band in the range of 840-810 cm⁻¹.
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation:
-
For solids: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
For liquids or solutions: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the pure KBr pellet/salt plates.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Spectral Range: 4000 - 400 cm⁻¹.
Conclusion
The structural elucidation of 1,3-bis(2-bromoethoxy)benzene and its isomers requires a synergistic approach utilizing NMR, MS, and IR spectroscopy. While mass spectrometry will confirm the molecular weight and the presence of two bromine atoms for all three isomers, NMR spectroscopy, particularly the aromatic region of the ¹H NMR spectrum and the number of signals in the ¹³C NMR spectrum, provides the most definitive data for distinguishing between the ortho, meta, and para substitution patterns. Infrared spectroscopy serves as a valuable complementary technique, with the out-of-plane C-H bending vibrations in the fingerprint region offering a quick diagnostic check for the substitution pattern. By carefully analyzing the data from these techniques and comparing it to the predicted values and patterns outlined in this guide, researchers can confidently identify and differentiate these important chemical compounds.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
